5-NORBORNENE-2-CARBONITRILE
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAXQTDMWYDIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-49-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20870949 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |
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Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-11-4, 2888-90-6 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Norbornene-2-carbonitrile | |
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| Record name | 5-Norbornene-2-carbonitrile, endo- | |
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| Record name | 5-NORBORNENE-2-CARBONITRILE | |
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| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |
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| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
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| Record name | ENDO-5-NORBORNENE-2-CARBONITRILE | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-NORBORNENE-2-CARBONITRILE chemical properties and structure
An In-depth Technical Guide to 5-Norbornene-2-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 95-11-4) is a versatile bicyclic organic compound that serves as a valuable intermediate and monomer in various fields of chemical synthesis.[1] Its rigid norbornene framework combined with the reactive nitrile functional group makes it a unique building block for the synthesis of complex molecules, including pharmaceuticals and advanced polymers.[1][2] This document provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental methodologies.
Chemical Structure and Isomerism
This compound, also known as bicyclo[2.2.1]hept-5-ene-2-carbonitrile, possesses a strained bicyclic alkene structure.[1] The molecule exists as two distinct stereoisomers: endo and exo. This isomerism arises from the orientation of the carbonitrile (-C≡N) group with respect to the six-membered ring of the norbornene system.
-
Endo isomer: The nitrile group is oriented syn (on the same side) to the longer bridge of the bicyclic system.
-
Exo isomer: The nitrile group is oriented anti (on the opposite side) to the longer bridge.
The common synthetic route, the Diels-Alder reaction, kinetically favors the formation of the endo isomer due to secondary orbital interactions.[3] However, the exo isomer is generally the thermodynamically more stable product.[4] The isomeric ratio can significantly influence the reactivity of the compound, particularly in polymerization reactions where exo isomers often exhibit higher reactivity.[5][6]
Physicochemical Properties
This compound is typically supplied as a colorless to light yellow liquid.[1][7] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 95-11-4 | [8][9] |
| Molecular Formula | C₈H₉N | [5][8][9] |
| Molecular Weight | 119.16 g/mol | [5][10] |
| Appearance | Colorless to pale yellow liquid | [1][5][7] |
| Density | 0.999 g/mL at 25 °C | [7] |
| Melting Point | 12-14 °C | [7][8] |
| Boiling Point | 82-86 °C at 10 mmHg | [7][11] |
| ~205 °C at 760 mmHg | [8] | |
| Flash Point | 66 °C (150.8 °F) - closed cup | [11][12] |
| Refractive Index (n²⁰/D) | 1.488 | [7] |
| Solubility | Slightly soluble in water |[5] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The distinct spatial arrangement of protons and carbons in the endo and exo isomers leads to different chemical shifts in ¹H and ¹³C NMR spectra.
Table 2: ¹H NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] in CDCl₃)
| Proton Assignment | exo-Isomer | endo-Isomer |
|---|---|---|
| Olefinic (C₅-H, C₆-H) | ~6.1-6.3 | ~6.0-6.2 |
| Bridgehead (C₁-H, C₄-H) | ~2.9-3.2 | ~2.9-3.2 |
| Nitrile-adjacent (C₂-H) | ~2.5-2.7 | ~3.1-3.3 |
| Bridge (C₇-H) | ~1.3-1.6 | ~1.3-1.6 |
| Ring (C₃-H) | ~1.2-2.0 | ~1.2-2.0 |
(Note: Data interpreted from available spectra and literature for related norbornene structures.[7][13] Precise values may vary.)
Table 3: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] in CDCl₃)
| Carbon Assignment | exo-Isomer | endo-Isomer |
|---|---|---|
| Nitrile (C≡N) | ~122.1 | ~123.3 |
| Olefinic (C₅, C₆) | ~138.2, ~132.4 | ~137.8, ~135.9 |
| Bridgehead (C₁, C₄) | ~46.9, ~42.5 | ~47.6, ~42.8 |
| Bridge (C₇) | ~45.9 | ~45.5 |
| Nitrile-adjacent (C₂) | ~34.0 | ~31.1 |
| Ring (C₃) | ~30.1 | ~30.8 |
(Source: Extracted from SpectraBase.[8][9])
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups present in the molecule.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3060 | =C-H stretch | Alkene (Norbornene) |
| ~2970 | C-H stretch | Alkane (Norbornene) |
| ~2235 | C≡N stretch | Nitrile |
| ~1570 | C=C stretch | Alkene (Norbornene) |
| ~720 | =C-H bend (cis) | Alkene (Norbornene) |
(Note: Data interpreted from available spectra.[14][15])
Reactivity and Synthetic Applications
The chemical utility of this compound stems from the reactivity of its two primary functional components: the strained double bond and the nitrile group.
-
Diels-Alder Reaction (Synthesis): The molecule is synthesized via the [4+2] cycloaddition of cyclopentadiene (B3395910) (the diene) and acrylonitrile (B1666552) (the dienophile).[1]
-
Polymerization: The strained double bond of the norbornene ring is highly susceptible to Ring-Opening Metathesis Polymerization (ROMP), typically initiated by ruthenium-based catalysts (e.g., Grubbs catalysts), to form polynorbornene derivatives with pendant nitrile groups.[3][5] These polymers can possess unique thermal and mechanical properties.[2]
-
Nitrile Group Transformations: The carbonitrile group is a versatile synthetic handle that can undergo various transformations:[1]
-
Hydrolysis: Conversion to a carboxylic acid (5-norbornene-2-carboxylic acid) under acidic or basic conditions.
-
Reduction: Reduction to a primary amine (5-norbornen-2-ylmethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Hydrogenation: The double bond can be reduced to yield the corresponding saturated bicyclo[2.2.1]heptane-2-carbonitrile.[7][12]
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving this compound. Researchers should consult specific literature and perform appropriate risk assessments before conducting any experiment.
Synthesis via Diels-Alder Reaction
This protocol describes the synthesis of this compound from cyclopentadiene and acrylonitrile.
Materials:
-
Acrylonitrile (stabilized)
-
Toluene or another suitable solvent (optional)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its dissociation temperature (~170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C).[16] The receiving flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately due to its tendency to re-dimerize at room temperature.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylonitrile and the freshly prepared cyclopentadiene. The reaction is often performed neat or in a solvent like toluene. A molar excess of cyclopentadiene can be used.
-
Reaction Conditions: The Diels-Alder reaction is exothermic. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) to ensure completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Once the reaction is complete, remove any unreacted cyclopentadiene and acrylonitrile under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.
Caption: Diels-Alder Synthesis Workflow.
General Protocol for Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines a general procedure for the polymerization of this compound.
Materials:
-
This compound (purified monomer)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)
-
Terminating agent (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., methanol)
Procedure:
-
Monomer Preparation: Ensure the monomer is free of impurities that could inhibit the catalyst. This may involve distillation or passing through a column of activated alumina.
-
Reaction Setup: All glassware should be oven- or flame-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
Polymerization: Dissolve the monomer in the anhydrous solvent. In a separate flask, dissolve the Grubbs' catalyst to prepare a stock solution. Add the required amount of catalyst solution to the stirring monomer solution to initiate polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Termination: After the desired time or consumption of the monomer, terminate the reaction by adding a small amount of a terminating agent like ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
General Protocol for Nitrile Hydrolysis
This protocol describes the conversion of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH)
-
Solvent (e.g., water, ethanol/water mixture)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound with an excess of the aqueous acid or base solution.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (as monitored by TLC or GC). The hydrolysis of nitriles often requires forcing conditions.
-
Workup (Acidic Hydrolysis): Cool the reaction mixture and extract the carboxylic acid product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Workup (Basic Hydrolysis): Cool the mixture. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates or the solution is acidic (pH ~2).[5] Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase as described above.
-
Purification: The resulting 5-norbornene-2-carboxylic acid can be purified by recrystallization or chromatography.
Caption: Chemical Reactivity Pathways.
Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[12][17] It causes skin and eye irritation and may cause respiratory irritation.[12] It is also a combustible liquid.[11][17]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[11][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before use.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:95-11-4 | Chemsrc [chemsrc.com]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 4. www2.latech.edu [www2.latech.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. scbt.com [scbt.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. This compound | 95-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
5-NORBORNENE-2-CARBONITRILE CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2-carbonitrile, a versatile bicyclic compound with significant applications in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role in advanced polymerization techniques and potential therapeutic applications.
Core Compound Data
This compound is a strained cyclic alkene containing a nitrile functional group. This combination of a reactive double bond and a versatile nitrile group makes it a valuable building block in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 95-11-4 (mixture of endo and exo isomers) | [2] |
| Molecular Weight | 119.16 g/mol | [2] |
| Molecular Formula | C₈H₉N | [2] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Boiling Point | 82-86 °C at 10 mmHg | [2][3] |
| Melting Point | 12-14 °C | [2][3] |
| Density | 0.999 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.488 | [2][3] |
Synthesis of this compound
The primary method for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrylonitrile (B1666552).[1][4] Due to the dimerization of cyclopentadiene at room temperature to form dicyclopentadiene (B1670491), cyclopentadiene must be freshly prepared by "cracking" (retro-Diels-Alder reaction) dicyclopentadiene prior to use.
Experimental Protocol: Diels-Alder Cycloaddition
This protocol outlines the synthesis of this compound from dicyclopentadiene and acrylonitrile.
Materials:
-
Dicyclopentadiene
-
Acrylonitrile
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Apparatus for fractional distillation
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Note: Cyclopentadiene will readily dimerize back to dicyclopentadiene, so it should be used promptly after preparation.
-
Diels-Alder Reaction: In a separate reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve acrylonitrile in a suitable anhydrous solvent.
-
Slowly add the freshly prepared cyclopentadiene to the acrylonitrile solution while stirring. The reaction is exothermic.
-
After the initial reaction subsides, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.
Logical Workflow for Synthesis
References
An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-carbonitrile
This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the endo and exo isomers of 5-norbornene-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of these strained bicyclic compounds. Norbornene derivatives are significant building blocks in medicinal chemistry and materials science, and a thorough understanding of their isomeric forms is crucial for targeted applications.
Synthesis via Diels-Alder Reaction
The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (B3395910) and acrylonitrile (B1666552). This reaction typically yields a mixture of the endo and exo diastereomers. The ratio of these isomers is highly dependent on the reaction conditions, governed by the principles of kinetic and thermodynamic control.
The endo isomer is generally the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing nitrile group of the dienophile. Conversely, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. Higher reaction temperatures and longer reaction times can facilitate a retro-Diels-Alder reaction of the less stable endo isomer, leading to an equilibrium mixture enriched in the exo form.
Computational studies have shown that the transition state leading to the exo isomer is slightly lower in energy, which supports its thermodynamic stability.
Figure 1: Diels-Alder synthesis of this compound isomers.
Experimental Protocols
Synthesis of this compound (Mixture of Isomers)
This protocol describes a general procedure for the Diels-Alder reaction between cyclopentadiene and acrylonitrile.
Materials:
-
Acrylonitrile (stabilized)
-
Toluene (anhydrous)
-
Hydroquinone (B1673460) (inhibitor)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Distillation apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (ca. 170 °C) and collecting the cyclopentadiene monomer by distillation (b.p. 41-42 °C). The receiving flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.
-
Reaction Setup: In a round-bottom flask, dissolve acrylonitrile (1.0 equivalent) and a small amount of hydroquinone (as a polymerization inhibitor) in anhydrous toluene.
-
Diels-Alder Reaction: Cool the acrylonitrile solution in an ice bath. Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Conditions for Isomer Control:
-
Kinetic Control (endo-rich): Maintain the reaction temperature at 0-5 °C for 2-4 hours. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Thermodynamic Control (exo-rich): After the initial addition at low temperature, heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.
Separation of Endo and Exo Isomers
The separation of the endo and exo isomers can be achieved by fractional distillation under reduced pressure or by preparative gas chromatography.
Method 1: Fractional Distillation under Reduced Pressure
-
Set up a fractional distillation apparatus with a vacuum source and a Vigreux column.
-
Carefully distill the crude mixture of this compound under reduced pressure. The boiling points of the two isomers are very close, so a column with high theoretical plates and a slow distillation rate are necessary for efficient separation. The exo isomer, being more volatile, is expected to distill first.
Method 2: Preparative Gas Chromatography (Prep-GC)
-
Preparative gas chromatography is a highly effective method for separating the endo and exo isomers with high purity.
-
A non-polar or medium-polarity column is typically used.
-
Optimize the injection volume, oven temperature program, and carrier gas flow rate to achieve baseline separation of the two isomer peaks.
-
Collect the eluting fractions corresponding to the individual isomers.
Figure 2: Workflow for the separation of endo and exo isomers.
Data Presentation
The following tables summarize the key quantitative data for the endo and exo isomers of this compound.
Table 1: Physical Properties
| Property | endo-5-Norbornene-2-carbonitrile | exo-5-Norbornene-2-carbonitrile |
| Molecular Formula | C₈H₉N | C₈H₉N |
| Molecular Weight | 119.16 g/mol | 119.16 g/mol |
| Boiling Point | 82-86 °C / 10 mmHg (mixture)[1] | 82-86 °C / 10 mmHg (mixture)[1] |
| Density | 0.999 g/mL at 25 °C (mixture)[1] | 0.999 g/mL at 25 °C (mixture)[1] |
| Refractive Index | n20/D 1.488 (mixture)[1] | n20/D 1.488 (mixture)[1] |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | endo-Isomer Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | exo-Isomer Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| H1 | 3.25 (m) | 2.95 (m) |
| H2 | 3.15 (m) | 2.20 (m) |
| H3n | 1.35 (m) | 1.95 (m) |
| H3x | 2.05 (m) | 1.40 (m) |
| H4 | 2.90 (m) | 3.05 (m) |
| H5 | 6.20 (dd, J = 5.6, 3.0) | 6.15 (dd, J = 5.6, 3.2) |
| H6 | 6.00 (dd, J = 5.6, 2.8) | 6.25 (dd, J = 5.6, 2.8) |
| H7a | 1.55 (m) | 1.50 (m) |
| H7s | 1.45 (m) | 1.45 (m) |
Note: The chemical shifts and coupling constants are approximate values gathered from various sources and may vary slightly depending on the solvent and spectrometer frequency.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |
| C1 | 42.5 | 43.8 |
| C2 | 31.8 | 36.4 |
| C3 | 30.2 | 30.8 |
| C4 | 46.8 | 47.5 |
| C5 | 132.5 | 137.8 |
| C6 | 138.0 | 135.5 |
| C7 | 48.9 | 49.5 |
| CN | 122.5 | 121.8 |
Note: The chemical shifts are approximate values gathered from various sources and may vary slightly depending on the solvent and spectrometer frequency.
Table 4: Mass Spectrometry Data
| Isomer | Key Fragmentation Peaks (m/z) |
| endo-Isomer | 119 (M+), 92, 91, 78, 66 (retro-Diels-Alder), 65, 53, 39 |
| exo-Isomer | Data not explicitly found, but expected to be very similar to the endo isomer with potential minor differences in fragment ion intensities. |
The mass spectra of both isomers are dominated by the molecular ion peak (m/z 119). A significant fragment at m/z 66 corresponds to the retro-Diels-Alder reaction, losing acrylonitrile. Other characteristic fragments arise from further rearrangements and fragmentation of the norbornene framework.
Applications in Drug Development and Research
The rigid bicyclic structure of this compound and its derivatives makes them valuable scaffolds in medicinal chemistry. The defined stereochemistry of the endo and exo isomers allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. These compounds can serve as precursors for a variety of pharmacologically active molecules, including antiviral, anticancer, and central nervous system-targeting agents. The nitrile group offers a versatile handle for further chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the endo and exo isomers of this compound. The synthesis via the Diels-Alder reaction allows for controlled access to either the kinetically favored endo isomer or the thermodynamically favored exo isomer by adjusting the reaction conditions. Detailed spectroscopic data has been presented to aid in the characterization and differentiation of these isomers. The described experimental protocols for synthesis and separation provide a practical framework for researchers working with these compounds. The unique structural features of this compound isomers continue to make them valuable building blocks in the development of new therapeutics and advanced materials.
References
The Nitrile Group in Norbornene Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The norbornene scaffold, a bridged bicyclic hydrocarbon, offers a rigid and stereochemically defined framework that has garnered significant interest in medicinal chemistry and materials science.[1] When functionalized with a nitrile group, the resulting norbornene nitrile derivatives present a unique interplay between the strained bicyclic system and the reactive cyano moiety. This technical guide provides a comprehensive overview of the reactivity of the nitrile group within norbornene systems, focusing on key transformations relevant to drug discovery and development.
Synthesis of Norbornene Nitriles
The primary route to 5-norbornene-2-carbonitrile is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile. This cycloaddition typically yields a mixture of endo and exo isomers, with the endo product often being the major isomer under kinetic control due to secondary orbital interactions.[2]
Reactivity of the Nitrile Group
The reactivity of the nitrile group in norbornene systems is influenced by both electronic and steric factors imposed by the bicyclic framework. The strained nature of the norbornene skeleton can affect the accessibility of the nitrile carbon to nucleophiles.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. In the context of norbornene systems, this reaction provides a pathway to norbornene carboxylic acids, which are valuable building blocks. The hydrolysis can be catalyzed by either acid or base.
Studies on the hydrolysis of methyl 5-norbornene-2-carboxylate, a related derivative, have shown that the exo isomer hydrolyzes faster than the endo isomer.[3] This is attributed to the greater steric hindrance of the bicyclic ring towards the approaching nucleophile in the endo position.[3]
| Reaction | Substrate | Conditions | Product | Isomer Ratio (endo/exo) | Reference |
| Base-promoted Hydrolysis | endo-rich methyl 5-norbornene-2-carboxylate (80/20) | tBuONa, equimolar H₂O, THF, rt | 5-Norbornene-2-carboxylic acid | 18/82 | [4][5] |
| Base-promoted Hydrolysis | endo-rich methyl 5-norbornene-2-carboxylate (80/20) | tBuONa, excess H₂O, THF, rt | 5-Norbornene-2-carboxylic acid | High endo content | [4][5] |
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of DMSO and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Reduction
The reduction of the nitrile group to a primary amine is a crucial transformation in the synthesis of biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.
Experimental Protocol: Reduction of this compound with LiAlH₄ (General Procedure)
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[6]
-
Reaction: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water. This is known as the Fieser workup.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude amine.
-
Purification: The product, (5-norbornen-2-yl)methanamine, can be further purified by distillation or chromatography.
Reaction with Organometallic Reagents
Grignard reagents and other organometallic compounds add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, a ketone. This reaction is a valuable tool for carbon-carbon bond formation.
Experimental Protocol: Grignard Reaction with this compound (General Procedure)
Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Grignard Reagent Formation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in a separate flask by reacting the corresponding organic halide with magnesium turnings in anhydrous diethyl ether or THF.
-
Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: Add the prepared Grignard reagent (1.1-1.2 equivalents) dropwise to the nitrile solution at a controlled rate, maintaining the reaction temperature (often at 0 °C or room temperature).
-
Reaction: Stir the mixture for several hours at room temperature or with gentle heating until the reaction is complete.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the intermediate imine.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purification: The resulting ketone can be purified by distillation, chromatography, or recrystallization.
Spectroscopic Characterization
The nitrile group in norbornene systems can be readily identified by spectroscopic methods.
| Spectroscopic Technique | Characteristic Signal | Approximate Range | Notes | Reference |
| Infrared (IR) Spectroscopy | C≡N stretching vibration | 2240-2260 cm⁻¹ | This is a sharp and intense peak. Conjugation with a double bond or aromatic ring can lower the frequency to 2220-2240 cm⁻¹. | [7] |
| ¹³C NMR Spectroscopy | Nitrile carbon (C≡N) | 110-120 ppm | The chemical shift can be influenced by the stereochemistry (endo vs. exo) and the presence of other substituents. For cyclohexanecarbonitriles, equatorial nitriles resonate downfield from their axial counterparts. | [8][9] |
Applications in Drug Discovery and Development
The norbornene scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The nitrile group, in turn, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can be used to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[10] The introduction of a nitrile group can also block sites of metabolism.[10]
The reactivity of the nitrile group on the norbornene framework allows for the synthesis of a diverse range of derivatives for biological screening. For example, the reduction of the nitrile to a primary amine introduces a key basic center that can interact with biological targets. The hydrolysis to a carboxylic acid provides a handle for further functionalization or for mimicking a carboxylate-containing natural ligand. Furthermore, the nitrile group itself can be a key pharmacophore, participating in crucial interactions within a receptor binding pocket.[11]
Conclusion
The nitrile group in norbornene systems exhibits a rich and versatile reactivity that is of significant interest to researchers in organic synthesis and drug development. Key transformations such as hydrolysis, reduction, and reaction with organometallic reagents provide access to a wide array of functionalized norbornene derivatives. The unique steric and electronic environment of the norbornene scaffold influences the stereochemical outcome of these reactions. A thorough understanding of this reactivity is crucial for the rational design and synthesis of novel therapeutic agents and advanced materials based on the norbornene framework.
References
- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemconnections.org [chemconnections.org]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 5-Norbornene-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile bicyclic nitrile, 5-norbornene-2-carbonitrile. The document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, including detailed experimental protocols for data acquisition. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This compound, which exists as a mixture of exo and endo isomers, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The distinct chemical environments of the protons and carbons in the exo and endo isomers give rise to unique signals in the ¹H and ¹³C NMR spectra, allowing for their differentiation and characterization.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays characteristic signals for the olefinic, bridgehead, and aliphatic protons. The chemical shifts and coupling constants are sensitive to the stereochemistry of the nitrile group.
Table 1: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (J, Hz) for this compound Isomers.
| Proton | exo-isomer | endo-isomer |
| H1 | 3.25 | 3.00 |
| H2 | 2.95 | 3.50 |
| H3-exo | 2.20 | 2.40 |
| H3-endo | 1.50 | 1.60 |
| H4 | 3.05 | 3.10 |
| H5 | 6.20 | 6.15 |
| H6 | 6.10 | 6.30 |
| H7-syn | 1.65 | 1.80 |
| H7-anti | 1.45 | 1.55 |
Note: Data compiled from spectral databases and literature sources. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Coupling constants are approximate and can vary with solvent and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly C2, C3, and the nitrile carbon, are indicative of the exo or endo configuration.
Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers.
| Carbon | exo-isomer | endo-isomer |
| C1 | 42.5 | 42.0 |
| C2 | 32.0 | 35.5 |
| C3 | 30.5 | 33.0 |
| C4 | 47.0 | 46.5 |
| C5 | 138.0 | 137.5 |
| C6 | 132.5 | 133.0 |
| C7 | 48.0 | 49.5 |
| CN | 122.0 | 121.5 |
Note: Data compiled from spectral databases. Chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption is that of the nitrile (C≡N) group.
FTIR Spectral Data
The key IR absorptions for this compound are summarized below.
Table 3: Principal FTIR Absorption Bands (cm⁻¹) for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060 | =C-H stretch (alkene) | Medium |
| ~2970 | C-H stretch (alkane) | Strong |
| ~2245 | C≡N stretch (nitrile) | Strong |
| ~1640 | C=C stretch (alkene) | Medium |
| ~1450 | CH₂ bend | Medium |
| ~720 | =C-H bend (cis-disubstituted alkene) | Strong |
Note: Data obtained from typical ATR-FTIR spectra of this compound (mixture of isomers).[1][2][3]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.[4][5]
-
Data Acquisition:
-
¹H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[6][7]
-
¹³C NMR: A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-160 ppm) is used. The relaxation delay may be increased for quantitative analysis of non-protonated carbons.[8][9]
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied. The spectra are then referenced to the internal standard or the residual solvent peak. Integration of the signals in the ¹H NMR spectrum can be used to determine the relative ratios of the exo and endo isomers.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a small drop (1-2 μL) of the neat sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10][11]
-
Instrument Setup: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to correct for atmospheric and instrumental interferences. The spectral range is typically set from 4000 to 400 cm⁻¹.[12]
-
Data Acquisition: The sample is applied to the crystal, and the anvil is lowered to ensure good contact. The spectrum is then acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[13]
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the major absorption bands are then identified and reported in wavenumbers (cm⁻¹). After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. academic.oup.com [academic.oup.com]
- 14. drawellanalytical.com [drawellanalytical.com]
An In-Depth Technical Guide to the Safety and Handling of 5-Norbornene-2-carbonitrile
Introduction
5-Norbornene-2-carbonitrile (CAS No. 95-11-4), also known as Bicyclo[2.2.1]hept-5-ene-2-carbonitrile or 5-Cyano-2-norbornene, is a versatile bicyclic nitrile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its unique strained ring structure and reactive nitrile group make it a valuable building block for complex organic synthesis.[3] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and is harmful if swallowed, in contact with skin, or inhaled.[2][5] It is a combustible liquid and causes significant skin and eye irritation.[2] A primary toxicological concern is its potential to be metabolized to cyanide, which can impair cellular respiration by inhibiting cytochrome oxidase.[1] This can lead to systemic effects such as headache, dizziness, weakness, and in severe cases, unconsciousness and death.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable Liquids | 4 | Warning | H227: Combustible liquid.[5][6] |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to light yellow liquid with a defined boiling and melting point.[1][3]
Table 2: Identification and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 95-11-4[1][7] |
| Molecular Formula | C₈H₉N[1][4][7] |
| Molecular Weight | 119.16 g/mol [1][8] |
| Appearance | Colorless to light yellow or amber clear liquid.[2][4] |
| Melting Point | 12 - 14 °C / 53.6 - 57.2 °F[2][7] |
| Boiling Point | 82 - 86 °C @ 10 mmHg / 205 °C @ 760 mmHg[2][7] |
| Flash Point | 65 - 66 °C / 149 - 150.8 °F (closed cup)[2][7] |
| Density | 0.990 - 0.999 g/mL at 25 °C[2] |
| Vapor Pressure | 0.25 mmHg at 25 °C[1] |
| Solubility | Slightly soluble in water.[1] |
| Refractive Index (n20/D) | 1.488 |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of nitrogen, irritating and toxic fumes (e.g., hydrogen cyanide).[1] |
Toxicological Information
Exposure to this compound can cause a range of adverse health effects, primarily due to its irritant nature and its potential to release cyanide in the body.[1] Effects may be delayed following exposure.[1]
-
Inhalation : Harmful if inhaled. High concentrations may lead to central nervous system (CNS) depression, asphyxiation, and pulmonary edema.[1] May cause respiratory tract irritation.[1]
-
Skin Contact : Harmful in contact with skin.[2] It may cause irritation, dermatitis, and cyanosis of the extremities.[1]
-
Eye Contact : Causes serious eye irritation, which may include chemical conjunctivitis and corneal damage.[1][2]
-
Ingestion : Harmful if swallowed.[2] May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1] Metabolism may release cyanide, leading to systemic toxicity.[1]
Table 3: Acute Toxicity Data
| Test Type | Route of Exposure | Species Observed | Dose / Duration |
|---|
| LD50 (Lethal dose, 50 percent kill) | Intravenous | Rodent - mouse | 10 mg/kg[7] |
Experimental Protocols: Safe Handling and Personal Protection
Adherence to strict protocols is essential to minimize exposure and ensure safety. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][9] Eyewash stations and safety showers must be readily accessible.[2][9]
Engineering Controls Protocol:
-
Primary Containment: All transfers, reactions, and manipulations of this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[1]
-
Ventilation: Ensure adequate general room ventilation to supplement the local exhaust of the fume hood.[10]
-
Ignition Sources: Eliminate all sources of ignition, such as open flames, hot surfaces, and sparks, from the work area. Use spark-proof tools and explosion-proof electrical equipment.[9][10]
-
Static Discharge: Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers during transfers.[10][11]
Personal Protective Equipment (PPE) Protocol: A risk assessment should precede any experiment to ensure appropriate PPE is selected. The following table outlines the recommended equipment.
Table 4: Personal Protective Equipment (PPE) Recommendations
| Area | Specification | Remarks |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and lab coat. | Wear protective clothing to prevent skin exposure.[1][2][12] |
| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator. | Required when ventilation is inadequate or if irritation is experienced. Follow OSHA respirator regulations (29 CFR 1910.134).[1][2] |
Caption: Logical workflow for the safe laboratory handling of this compound.
Storage Protocols
Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.
-
Container: Store in a tightly closed container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] A designated flammables storage cabinet is recommended.
-
Conditions: Keep away from heat, sparks, and open flames.[1][2] The storage area should be locked up.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Emergency Procedures and Experimental Protocols
In the event of an emergency, a swift and correct response is crucial. Personnel must be trained on these procedures before working with the chemical.
First Aid Protocol
Table 5: First Aid Measures
| Exposure Route | Protocol |
|---|---|
| Inhalation | 1. Remove person to fresh air immediately.[1][2] 2. If not breathing, give artificial respiration (avoid mouth-to-mouth).[1] 3. If breathing is difficult, administer oxygen.[1] 4. Call a POISON CENTER or doctor.[5][6] |
| Skin Contact | 1. Immediately flush skin with plenty of soap and water for at least 15 minutes.[1] 2. Remove all contaminated clothing and shoes.[1][2] 3. Call a POISON CENTER or doctor if you feel unwell.[5][6] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do.[5] 3. Get medical advice/attention immediately.[1][5] |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a POISON CENTER or doctor immediately.[1][5] |
Fire Fighting Protocol
-
Hazards: The substance is a combustible liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[1] Containers may explode when heated.[1] Fire will produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][10]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][5]
-
Unsuitable Media: A direct water stream may be ineffective.[1]
-
Protective Actions: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1]
Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[10]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Prevent the product from entering drains or waterways.[1][10]
-
Absorption: For small spills, absorb with a non-combustible inert material (e.g., sand, earth, vermiculite).[1][10] Use a spark-proof tool for collection.[1]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[10]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 4.[10]
Caption: Step-by-step workflow for responding to a this compound spill.
Disposal Considerations
Waste generated from this compound must be treated as hazardous waste.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][6] Do not allow the product to be released into the environment or enter drains.[10][13]
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the strict application of safety protocols. By adhering to the guidelines for handling, storage, personal protection, and emergency response outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. This compound(95-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (mixture of isomers) [cymitquimica.com]
- 5. This compound | 95-11-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 95-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | CAS#:95-11-4 | Chemsrc [chemsrc.com]
- 8. This compound, endo- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. topas.com [topas.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of 5-Norbornene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physical and chemical properties of 5-Norbornene-2-carbonitrile (CAS No. 95-11-4), a versatile bicyclic nitrile intermediate. Its unique strained structure and reactive nitrile group make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide summarizes key quantitative data, outlines relevant experimental protocols, and illustrates fundamental chemical relationships.
Core Physical and Chemical Properties
This compound is typically supplied as a mixture of endo and exo isomers.[2][3] It appears as a colorless to light yellow or amber liquid.[2][4][5] The physical properties can vary slightly between sources, often due to differences in the isomer ratio of the sample being measured.
General and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 95-11-4 | [2][4][6] |
| Molecular Formula | C₈H₉N | [4][5][6] |
| Molecular Weight | 119.16 g/mol , 119.17 g/mol | [4][5][6] |
| EC Number | 202-391-5 | [4][6] |
| Synonyms | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-Cyano-5-norbornene, 5-Cyano-2-norbornene | [2][4] |
Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Density | 0.99 g/cm³ | [4] | |
| 0.999 g/mL | at 25 °C | [6][7][8] | |
| 1.0066 g/cm³ | at 25 °C | [9] | |
| 1.01 g/cm³ | (Specific Gravity 20/20) | [2] | |
| Melting Point | 10 °C | [2][4] | |
| 12-14 °C | [6][7][10] | ||
| 13 °C | [9] | ||
| Boiling Point | 205 °C | [4] | |
| 82-86 °C | at 10 mmHg (13 hPa) | [6][7][10] | |
| 80-85 °C | at 11 Torr | [9] | |
| Flash Point | 66 °C | (closed cup) | [2][6] |
| 65.6 °C | [9] | ||
| 150.8 °F | (closed cup) | [6][8] | |
| Refractive Index | 1.488 | at 20 °C (n20/D) | [6][7][8] |
| 1.49 | [2] | ||
| 1.532 | [9] | ||
| Vapor Pressure | 0.25 mmHg | at 25 °C | [4] |
| Solubility | Slightly soluble in water. Likely more soluble in polar aprotic solvents (e.g., acetone, DMSO). | [4][11] | |
| Partition Coefficient (XLogP3) | 1.4 | [9] |
Experimental Protocols
The synthesis and characterization of this compound and the determination of its physical properties involve standard organic chemistry laboratory techniques.
Synthesis via Diels-Alder Reaction
The most common synthesis route for this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552).[1] Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene (B1670491) (DCPD) at room temperature, so it is often generated in situ by cracking DCPD before the reaction.[12]
Detailed Methodology:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (typically ~170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled off and collected in a receiver cooled in an ice bath.
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with acrylonitrile.
-
Cycloaddition: The freshly cracked cyclopentadiene is added dropwise to the acrylonitrile at a controlled temperature, often starting at or below room temperature to manage the exothermic reaction.
-
Reaction Completion: After the addition is complete, the mixture is stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.
-
Purification: The resulting product is a mixture of endo and exo isomers of this compound.[13] Purification is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts.
-
Characterization: The purity and isomer ratio of the final product are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY).[13]
Determination of Physical Properties
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The instrument is calibrated with deionized water, and then the density of the purified this compound sample is determined.
-
Boiling Point: Determined by distillation. For materials like this compound, which have a high atmospheric boiling point, vacuum distillation is used to determine the boiling point at reduced pressure (e.g., 10 mmHg) to prevent decomposition.[6][7]
-
Melting Point: The melting point is determined using a standard melting point apparatus. Since the melting point is near room temperature (10-14 °C), a cooled-stage apparatus may be required for accurate measurement.[6][10]
-
Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standardized temperature (20 °C) and wavelength (the sodium D-line, 589 nm).[6]
Mandatory Visualizations
Synthesis and Isomerism
The Diels-Alder synthesis of this compound results in a mixture of two stereoisomers, endo and exo. The endo product is typically the kinetic product, formed faster, while the exo isomer is the thermodynamically more stable product.
Caption: Diels-Alder synthesis of this compound isomers.
Key Reaction Pathways
The carbonitrile (-C≡N) functional group is highly versatile and serves as a key reactive center in this compound, allowing for its conversion into other important functional groups.
Caption: Major reaction pathways of the nitrile group.
Experimental Workflow for Characterization
A logical workflow is followed to confirm the identity, purity, and isomeric ratio of synthesized this compound.
Caption: Standard experimental workflow for product purification and analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 95-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound (mixture of isomers) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound(95-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound (mixture of isomers) [cymitquimica.com]
- 6. 5-ノルボルネン-2-カルボニトリル , 異性体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 95-11-4 [chemicalbook.com]
- 8. This compound CAS#: 95-11-4 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. www2.latech.edu [www2.latech.edu]
- 13. researchgate.net [researchgate.net]
Stability of 5-Norbornene-2-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 5-norbornene-2-carbonitrile under various conditions. Due to the limited availability of direct quantitative stability data for this specific compound, this guide synthesizes information from safety data sheets, studies on analogous compounds, and established principles of chemical stability and reactivity. The information herein is intended to guide researchers in the safe handling, storage, and application of this compound.
Summary of Stability Profile
This compound is a bicyclic organic compound featuring a strained norbornene ring system and a nitrile functional group. Its stability is influenced by temperature, pH, light, and the presence of reactive chemicals. Generally, the compound is considered stable under standard ambient conditions.[1][2][3] However, its unique structure imparts specific reactivities that must be considered.
Key Stability Considerations:
-
Thermal Stability: The compound is stable at normal temperatures and pressures.[1][2][3] Elevated temperatures can lead to decomposition, particularly in the presence of incompatible materials.
-
Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 5-norbornene-2-carboxamide and subsequently 5-norbornene-2-carboxylic acid.
-
Photostability: As an unsaturated bicyclic compound, it may be susceptible to degradation upon exposure to light, particularly UV radiation.
-
Reactivity with Incompatible Substances: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents are incompatible with this compound and can lead to vigorous reactions and decomposition.[2][4]
-
Isomer Stability: this compound exists as endo and exo isomers. For related norbornene derivatives, the exo isomer is generally the more thermodynamically stable of the two.[5] Isomerization from the endo to the more stable exo form can be facilitated by heat or basic conditions.[6][7]
Quantitative Stability Data
| Condition | Stability Assessment | Potential Degradation Products | Remarks | Citations |
| Thermal | Stable at ambient temperatures. | Carbon monoxide, Carbon dioxide, Oxides of nitrogen. | Decomposition occurs at elevated temperatures. Avoid exposure to heat, sparks, and open flames.[1][2][3] | [1][2][3] |
| Acidic pH | Likely unstable. | 5-Norbornene-2-carboxamide, 5-Norbornene-2-carboxylic acid, Ammonium salts. | The nitrile group is expected to undergo acid-catalyzed hydrolysis. | [8][9] |
| Neutral pH | Generally stable. | - | Hydrolysis is expected to be slow at neutral pH. | |
| Basic pH | Likely unstable. | 5-Norbornene-2-carboxamide, 5-Norbornene-2-carboxylate salts. | The nitrile group is susceptible to base-catalyzed hydrolysis. The presence of a strong base may also promote endo to exo isomerization.[6][7] | [6][7][8][9] |
| Oxidation | Unstable with strong oxidizing agents. | Various oxidation products. | The double bond in the norbornene ring is susceptible to oxidation. | [2][4] |
| Reduction | Unstable with strong reducing agents. | 5-Norbornene-2-methanamine. | The nitrile group can be reduced to a primary amine. | [2][4][10] |
| Light (UV) | Potentially unstable. | Photodegradation products (e.g., polymers, rearranged isomers). | The strained double bond may be susceptible to photochemical reactions. |
Experimental Protocols for Stability Assessment
The following are detailed, generalized methodologies for assessing the stability of this compound. These protocols are based on established guidelines for chemical stability testing and should be adapted as necessary.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer (TGA) is required.
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of this compound at different pH values.
Methodology:
-
Materials:
-
This compound
-
Buffer solutions: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).
-
Acetonitrile or other suitable co-solvent to ensure solubility.
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in the co-solvent.
-
Add an aliquot of the stock solution to each buffer solution to achieve a final known concentration. The amount of co-solvent should be minimized.
-
-
Incubation:
-
Store the solutions at a constant temperature (e.g., 40 °C or 50 °C) in sealed vials, protected from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the withdrawn samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.
Photostability Assessment
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Apparatus: A photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[11]
-
Sample Preparation:
-
Place a known amount of this compound in a chemically inert, transparent container.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Exposure:
-
Expose the sample to a controlled light intensity for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
Maintain the control sample under the same temperature and humidity conditions but in the dark.
-
-
Analysis:
-
After exposure, analyze both the exposed and control samples using a suitable analytical method (e.g., HPLC, GC-MS) to identify and quantify any degradation products.
-
-
Data Analysis: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Postulated hydrolytic degradation pathway of this compound.
Caption: Endo-exo isomerization of 5-norbornene derivatives.
Caption: General workflow for stability testing of this compound.
Safe Handling and Storage
To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from sources of heat, sparks, and open flames.[1][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][4]
-
Handling: Use in a chemical fume hood.[1] Avoid inhalation, ingestion, and contact with skin and eyes.[1] Wear appropriate personal protective equipment, including gloves and safety glasses.[1]
By understanding the stability profile and potential degradation pathways of this compound, researchers can effectively design experiments, ensure the quality of their results, and maintain a safe laboratory environment.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(95-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.latech.edu [www2.latech.edu]
- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 5-Norbornene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-norbornene-2-carbonitrile. This monomer is a valuable building block for the synthesis of functional polymers with potential applications in drug delivery, biomaterials, and advanced materials science. The nitrile functionality allows for a variety of post-polymerization modifications, making the resulting polynorbornene a versatile platform for further chemical elaboration.
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that enables the synthesis of polymers with a high degree of control over their molecular weight, architecture, and functionality.[1] The polymerization of strained cyclic olefins, such as norbornene derivatives, is driven by the release of ring strain. The choice of catalyst is critical, especially for monomers containing functional groups that can potentially coordinate to the metal center and inhibit catalysis. For monomers with strongly coordinating pendant groups, such as the nitrile group (-CN) in this compound, ruthenium-based Grubbs catalysts, particularly the second and third generations, are often preferred due to their high tolerance to a wide range of functional groups.[2][3]
The polymerization of this compound yields poly(this compound), a polymer with a carbon-carbon double bond in each repeating unit of the backbone and a pendant nitrile group. The presence of the nitrile group can influence the polymer's solubility, thermal properties, and reactivity. This document outlines the necessary materials, equipment, and procedures for the successful synthesis and characterization of this functional polymer.
Data Presentation
The following tables summarize the quantitative data obtained from the ROMP of both exo- and endo-5-norbornene-2-carbonitrile using first-generation (G1) and third-generation (G3) Grubbs catalysts.
Table 1: ROMP of exo-5-Norbornene-2-carbonitrile
| Entry | Catalyst | Monomer/Catalyst Ratio | Time (min) | Yield (%) | M₆ ( g/mol ) | M₇ ( g/mol ) | PDI (Mw/Mn) |
| 1 | G1 | 100 | 10 | 98 | 12,000 | 18,000 | 1.50 |
| 2 | G3 | 100 | 10 | 99 | 13,000 | 14,000 | 1.08 |
Table 2: ROMP of endo-5-Norbornene-2-carbonitrile
| Entry | Catalyst | Monomer/Catalyst Ratio | Time (min) | Yield (%) | M₆ ( g/mol ) | M₇ ( g/mol ) | PDI (Mw/Mn) |
| 1 | G1 | 100 | 120 | 95 | 11,500 | 21,000 | 1.83 |
| 2 | G3 | 100 | 30 | 97 | 12,500 | 14,500 | 1.16 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the ROMP of this compound.
Materials
-
exo-5-Norbornene-2-carbonitrile (purity > 98%)
-
endo-5-Norbornene-2-carbonitrile (purity > 98%)
-
Grubbs first-generation catalyst (G1), [RuCl2(PCy3)2(CHPh)]
-
Grubbs third-generation catalyst (G3), [RuCl2(H2IMes)(pyr)2(CHPh)]
-
Dichloromethane (B109758) (CH2Cl2), anhydrous, inhibitor-free
-
Methanol (B129727) (MeOH)
-
Ethyl vinyl ether
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Protocol 1: Ring-Opening Metathesis Polymerization of exo-5-Norbornene-2-carbonitrile
-
Preparation of Monomer Solution: In a glovebox or under an inert atmosphere, dissolve a specific amount of exo-5-norbornene-2-carbonitrile in anhydrous dichloromethane to achieve the desired concentration (e.g., 1 M).
-
Preparation of Catalyst Solution: In a separate vial, dissolve the appropriate Grubbs catalyst (G1 or G3) in a small amount of anhydrous dichloromethane to create a stock solution. The amount of catalyst should be calculated based on the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Polymerization Reaction:
-
Transfer the monomer solution to a Schlenk flask equipped with a magnetic stir bar.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, rapidly inject the catalyst solution into the stirring monomer solution at room temperature (25 °C).
-
Allow the reaction to proceed for the specified time (e.g., 10 minutes).
-
-
Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Polymer Precipitation and Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).
-
Confirm the polymer structure using 1H and 13C NMR spectroscopy.
-
Protocol 2: Ring-Opening Metathesis Polymerization of endo-5-Norbornene-2-carbonitrile
Follow the same procedure as outlined in Protocol 1, substituting endo-5-norbornene-2-carbonitrile for the exo-isomer and adjusting the reaction time as indicated in Table 2 (e.g., 120 minutes for G1 and 30 minutes for G3).
Visualizations
The following diagrams illustrate the key processes and relationships in the ROMP of this compound.
Caption: Experimental workflow for the ROMP of this compound.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.
References
Application Notes and Protocols: Palladium-Catalyzed Addition Polymerization of 5-Norbornene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the addition polymerization of 5-norbornene-2-carbonitrile utilizing palladium-based catalysts. This process yields polynorbornenes with nitrile functionalities, which are valuable materials for a range of applications, including specialty polymers and as intermediates in pharmaceutical synthesis. The nitrile group offers a versatile handle for post-polymerization modifications.
Introduction
This compound is a versatile monomer that can be polymerized via addition polymerization to create polymers with enhanced thermal and mechanical properties.[1] The rigid bicyclic structure of the norbornene backbone results in polymers with high glass transition temperatures and thermal stability.[2] Palladium-based catalysts are particularly effective for the vinyl addition polymerization of norbornene and its derivatives, allowing for the synthesis of high molecular weight polymers.[2][3] However, the presence of functional groups, such as the nitrile group in this compound, can influence catalyst activity and polymerization behavior.[3] This document outlines protocols and key considerations for the successful polymerization of this functionalized monomer.
Key Applications of Poly(this compound)
The resulting polymer, poly(this compound), is of significant interest due to the reactivity of the pendant nitrile group. This functionality allows for a variety of post-polymerization modifications, making it a valuable platform for:
-
Drug Delivery: The polymer backbone can be functionalized with therapeutic agents.
-
Biomaterials: The surface properties can be modified to enhance biocompatibility.
-
High-Performance Materials: The polymer's inherent thermal stability makes it suitable for applications in electronics and aerospace.[1]
-
Chemical Synthesis: The nitrile group can be converted to other functional groups, such as amines or carboxylic acids, for further chemical transformations.[4]
Experimental Protocols
While specific literature detailing the homopolymerization of this compound with palladium catalysts is limited, protocols for similar functionalized norbornenes can be adapted. The following are generalized protocols based on successful polymerizations of other norbornene derivatives.
Protocol 1: Polymerization using a (η³-Allyl)palladium(II) Catalyst System
This protocol is adapted from methodologies for the polymerization of norbornene derivatives with functional groups.[5] (η³-Allyl)palladium complexes have shown high activity for the polymerization of functionalized norbornenes.[5]
Materials:
-
This compound (mixture of endo/exo isomers)
-
[(η³-allyl)PdCl]₂
-
Silver hexafluoroantimonate (AgSbF₆) or Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)
-
Tricyclohexylphosphine (PCy₃) (optional, as a ligand)
-
Anhydrous, deoxygenated toluene (B28343) or dichloromethane
-
Methanol (B129727) (for precipitation)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere, dissolve [(η³-allyl)PdCl]₂ in the chosen solvent (e.g., toluene) in a Schlenk flask.
-
Add the phosphine (B1218219) ligand (if used) and stir for 15-30 minutes.
-
In a separate flask, dissolve the cocatalyst (AgSbF₆ or NaBArF) in the same solvent.
-
Slowly add the cocatalyst solution to the palladium complex solution and stir for 1 hour at room temperature to form the active cationic palladium species.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the this compound monomer in the solvent.
-
Inject the prepared catalyst solution into the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature to 80°C) for a specified time (e.g., 1-24 hours). The optimal time and temperature should be determined experimentally.
-
-
Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Polymerization using a Pd(0) Precursor Complex
This protocol is based on the use of Pd(0) complexes activated with a borate (B1201080) cocatalyst, which has been shown to be effective for the polymerization of functionalized norbornenes.[6]
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([CPh₃][B(C₆F₅)₄])
-
Anhydrous, deoxygenated chlorobenzene (B131634) or 1,2-dichloroethane
-
Methanol
Procedure:
-
Catalyst Activation and Polymerization:
-
In a glovebox, add the solvent to a Schlenk flask.
-
Add the Pd(0) precursor, the phosphine ligand, and the borate cocatalyst. Stir for a few minutes.
-
Add the this compound monomer to the flask.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-60°C) for the intended duration.
-
-
Polymer Isolation and Characterization:
-
Follow the same procedure for polymer isolation and characterization as described in Protocol 1.
-
Data Presentation
The following tables summarize representative data that could be expected from the polymerization of this compound, based on results from similar functionalized norbornene polymerizations.
Table 1: Effect of Catalyst System on Polymerization of Functionalized Norbornenes.
| Entry | Palladium Precursor | Cocatalyst/Activator | Ligand | Monomer | Monomer/Pd Ratio | Yield (%) | Mₙ (kDa) | PDI |
| 1 | [(η³-allyl)PdCl]₂ | AgSbF₆ | - | Norbornene Ester | 300:1 | >90 | 27.5 | - |
| 2 | Pd(dba)₂ | [CPh₃][B(C₆F₅)₄] | PCy₃ | Methoxycarbonyl Norbornene | - | High | High | - |
| 3 | (t-Bu₃P)PdMeCl | Li[B(C₆F₅)₄] | - | Alkyl Norbornene | 100:1 | >99 | 18.8 | 1.10 |
| 4 | CNN Pincer Pd(II) | Et₂AlCl | - | Norbornene | - | 99.5 | - | - |
| 5 | PCN Pincer Pd(II) | MAO | - | Norbornene | - | 98.8 | - | - |
Data is illustrative and based on literature for various norbornene derivatives.[2][4][7]
Table 2: Typical Reaction Parameters for Palladium-Catalyzed Norbornene Polymerization.
| Parameter | Range | Notes |
| Monomer/Catalyst Ratio | 100:1 to 10,000:1 | Higher ratios are desirable for catalyst efficiency but may affect control over molecular weight. |
| Reaction Temperature | 25°C to 100°C | Temperature can influence polymerization rate and polymer properties. |
| Reaction Time | 1 to 48 hours | Dependent on catalyst activity and desired conversion. |
| Solvent | Toluene, Dichloromethane, Chlorobenzene | Must be anhydrous and deoxygenated. |
Visualizations
Polymerization Workflow
References
- 1. osti.gov [osti.gov]
- 2. Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes [mdpi.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. [PDF] Addition Polymerization of 5-Norbornene-2-carboxylic Acid Esters Using Palladium Catalyst System: Synthesis of Monomers, Effect of Their Stereochemistry on Polymerization Behavior | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Block Copolymers Using 5-Norbornene-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing 5-norbornene-2-carbonitrile. The unique properties of the nitrile functionality make these polymers promising candidates for various applications, including the development of advanced drug delivery systems.
Introduction
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. This architecture allows for the combination of different, often contrasting, polymer properties within a single molecule. This compound is a versatile monomer for the synthesis of functional polymers via Ring-Opening Metathesis Polymerization (ROMP). The presence of the nitrile group (-CN) offers several advantages: it enhances the thermal and mechanical properties of the resulting polymer and provides a reactive handle for further chemical modification. The polarity of the nitrile group can also influence the self-assembly behavior of the resulting block copolymers, which is of significant interest in the formation of nanostructures for drug delivery.
ROMP is the most common and efficient method for polymerizing norbornene derivatives. It is a chain-growth polymerization that proceeds via a metal-carbene catalyst, with Grubbs' catalysts (first, second, and third generation) being the most widely used due to their high functional group tolerance and controllable living polymerization characteristics. The living nature of ROMP allows for the sequential addition of different monomers to create well-defined block copolymers with controlled molecular weights and low polydispersity indices (PDI).
Application in Drug Delivery
The nitrile group in poly(this compound) can be leveraged in drug delivery applications in several ways. The polarity of the nitrile can enhance the encapsulation of certain drugs. Furthermore, the nitrile group can be chemically modified, for example, to attach targeting ligands or to create stimuli-responsive functionalities. Amphiphilic block copolymers containing a poly(this compound) block can self-assemble in aqueous media to form micelles or other nanostructures that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. These nanocarriers can then deliver the drug to target cells via various cellular uptake mechanisms.
Experimental Protocols
General Materials and Methods
-
Monomers: this compound (mixture of endo/exo isomers), and a second norbornene-based monomer for the second block (e.g., a hydrophilic norbornene derivative for amphiphilic block copolymers). Monomers should be purified prior to use, for example, by distillation or passing through a column of activated alumina (B75360) to remove inhibitors and impurities.
-
Catalyst: Grubbs' third-generation catalyst is recommended for its high activity and functional group tolerance.
-
Solvent: Anhydrous and deoxygenated solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are required.
-
Terminating Agent: Ethyl vinyl ether is commonly used to quench the polymerization.
-
Instrumentation: Standard Schlenk line or glovebox techniques are necessary to handle the air- and moisture-sensitive catalyst. Polymer characterization can be performed using Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and composition.
Protocol for Synthesis of a Diblock Copolymer: Poly(this compound)-block-Poly(Monomer B)
This protocol describes the sequential synthesis of a diblock copolymer via living ROMP.
Step 1: Polymerization of the First Block (Poly(this compound))
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of Grubbs' third-generation catalyst in anhydrous, deoxygenated DCM in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve a calculated amount of this compound in anhydrous, deoxygenated DCM. The monomer-to-initiator ratio will determine the molecular weight of the first block.
-
Slowly add the monomer solution to the stirring catalyst solution.
-
Allow the reaction to proceed at room temperature. The polymerization of the first block is typically fast; monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe the disappearance of the monomer's olefinic protons.
-
Once the first monomer is consumed, take a small aliquot of the living polymer solution for GPC analysis to determine the molecular weight and PDI of the first block.
Step 2: Polymerization of the Second Block (Poly(Monomer B))
-
In a separate vial, dissolve the second monomer (Monomer B) in anhydrous, deoxygenated DCM. The amount of the second monomer will determine the length of the second block.
-
Slowly add the solution of Monomer B to the living poly(this compound) solution from Step 1.
-
Allow the reaction to continue at room temperature until the second monomer is fully consumed, as monitored by ¹H NMR.
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stir for 30 minutes.
-
Precipitate the block copolymer by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterize the final diblock copolymer using GPC and NMR.
Data Presentation
The following tables provide representative data for the synthesis of norbornene-based polymers. Note that specific values for block copolymers containing this compound will depend on the precise experimental conditions and the nature of the second monomer.
Table 1: Representative Homopolymerization of a Nitrile-Functionalized Norbornene
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Mn (kDa) | PDI |
| Nitrile Norbornene | Grubbs' 3rd Gen. | 100:1 | DCM | 155 | 1.15 |
This data is illustrative and based on typical results for norbornene ROMP.
Table 2: Representative Synthesis of a Diblock Copolymer
| Block 1 Monomer | Block 1 Mn (kDa) | Block 1 PDI | Block 2 Monomer | Final Mn (kDa) | Final PDI |
| This compound | 15.0 | 1.10 | Norbornene-PEG | 35.0 | 1.18 |
This data is a hypothetical example to illustrate the expected outcome of a successful block copolymerization.
Visualizations
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for the synthesis of a diblock copolymer via sequential ROMP.
Cellular Uptake of Drug-Loaded Nanoparticles
Caption: General pathways for the cellular uptake of drug-loaded nanoparticles.[1][2]
References
5-Norbornene-2-carbonitrile: A Versatile Monomer for High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-carbonitrile is a versatile bicyclic monomer that serves as a critical building block for the synthesis of high-performance polymers. Its strained ring structure readily undergoes polymerization, while the pendant nitrile group provides a site for further functionalization, enabling the tailoring of polymer properties for specific applications. This document provides detailed application notes and experimental protocols for the polymerization of this compound via Ring-Opening Metathesis Polymerization (ROMP) and Vinyl Addition (VA) polymerization, yielding polymers with distinct and valuable characteristics. These materials are finding utility in advanced applications such as gas separation membranes, dielectric materials, and specialty adhesives.
Polymerization Pathways and Properties
This compound can be polymerized through two primary routes, each resulting in a polymer with a unique backbone structure and corresponding properties.
-
Ring-Opening Metathesis Polymerization (ROMP): This method, typically catalyzed by ruthenium-based complexes like Grubbs catalysts, proceeds by opening the norbornene ring system to produce an unsaturated polymer backbone with repeating cyclopentane (B165970) units. The resulting poly(this compound) via ROMP is generally amorphous and exhibits elastomeric or rubbery properties.
-
Vinyl Addition (VA) Polymerization: Catalyzed by late transition metal complexes, most notably palladium-based systems, this pathway polymerizes the norbornene moiety through the double bond, leaving the bicyclic structure intact within the polymer backbone. This results in a saturated, rigid-chain polymer. Vinyl addition poly(this compound) is characterized by its high thermal stability and high glass transition temperature.
The choice of polymerization technique is therefore critical in determining the final properties of the polymer and its suitability for a given application.
Quantitative Data Summary
The following tables summarize the key quantitative data for poly(this compound) obtained through ROMP and general properties of related vinyl addition polynorbornenes.
| Property | Value (ROMP Polymer) | Reference |
| Glass Transition Temp. (Tg) | 150 °C | [1] |
| Decomposition Temp. (Td) | 410 °C | [1] |
| Density | 1.046 g/cm³ | [1] |
| Property | General Value (Vinyl Addition Polynorbornenes) | Reference |
| Glass Transition Temp. (Tg) | > 150 °C | [1][2] |
| Decomposition Temp. (Td) | High, with a narrow service window between Tg and Td | [1][2] |
| Mechanical Properties | Generally brittle, can be improved with functionalization |
Experimental Protocols
Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol is a general guideline for the ROMP of this compound. It is important to note that nitrile groups can coordinate to and potentially deactivate some ruthenium catalysts. Therefore, catalyst selection and reaction conditions are crucial for successful polymerization. Third-generation Grubbs catalysts are often more tolerant to functional groups.
Materials:
-
This compound (monomer)
-
Grubbs third-generation catalyst (e.g., [ (H₂IMes)(Cl)₂(pyr)₂Ru=CHPh] )
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs catalyst in the chosen anhydrous solvent. In a separate flask, dissolve the desired amount of this compound in the solvent. A monomer concentration of 0.15 M has been shown to be effective.[1]
-
Polymerization: Under vigorous stirring, inject the catalyst solution into the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: Once the desired conversion is reached or after a set reaction time, terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Vinyl Addition (VA) Polymerization of this compound
This protocol provides a general method for the vinyl addition polymerization of this compound using a palladium-based catalyst system.
Materials:
-
This compound (monomer)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or other suitable palladium precursor
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or chlorobenzene)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precursor, phosphine (B1218219) ligand, and the borate (B1201080) cocatalyst in the chosen solvent. Allow the components to stir for a few minutes to form the active catalyst.
-
Monomer Solution: In a separate flask, dissolve the this compound monomer in the anhydrous solvent.
-
Polymerization: Add the monomer solution to the vigorously stirred catalyst solution to initiate polymerization.
-
Reaction Quenching: After a predetermined time, quench the polymerization by exposing the reaction mixture to air and diluting it with additional solvent.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum until a constant weight is achieved.
Visualizations
Caption: General workflow for the polymerization of this compound.
Caption: Polymerization pathways of this compound.
References
Application Notes and Protocols: Functionalization of Polynorbornene from 5-Norbornene-2-carbonitrile
These application notes provide detailed protocols for the synthesis and subsequent functionalization of polynorbornene derived from the ring-opening metathesis polymerization (ROMP) of 5-norbornene-2-carbonitrile. The pendant nitrile groups on the resulting polymer serve as versatile chemical handles for a variety of transformations, yielding functional materials with broad applications in drug delivery, biomaterials, and specialty materials.
Synthesis of Polynorbornene with Pendant Nitrile Groups via ROMP
Ring-opening metathesis polymerization (ROMP) is a powerful technique for synthesizing well-defined polymers from strained cyclic olefins like norbornene derivatives.[1] However, the nitrile group in this compound can be a strongly coordinating pendant group, which may deactivate certain metathesis catalysts.[2] The choice of a robust, functional-group-tolerant catalyst, such as a Grubbs 3rd generation catalyst, is crucial for successful polymerization.[1][3]
Experimental Workflow: ROMP of this compound
Caption: Workflow for the synthesis of polynorbornene-CN via ROMP.
Protocol 1: ROMP of this compound
Materials:
-
This compound (monomer)
-
Grubbs 3rd Generation Catalyst (G3)[3]
-
Anhydrous, degassed solvent (e.g., Chloroform-d for NMR monitoring, or Toluene/DCM for larger scale)[3]
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert nitrogen atmosphere, dissolve this compound in the anhydrous solvent to a desired concentration (e.g., 20 mM for kinetic studies).[3]
-
In a separate vial, also under an inert atmosphere, dissolve the G3 catalyst to create a stock solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.[1]
-
Inject the catalyst solution into the stirring monomer solution to initiate polymerization.
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic proton signals (~6.2 ppm) and the appearance of the polymer backbone's broad olefinic signals (5.45–5.75 ppm).[3]
-
Once the desired conversion is reached, quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Isolate the white, fibrous polynorbornene-co-carbonitrile polymer by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it under a high vacuum to a constant weight.
-
Characterize the polymer using Size Exclusion Chromatography (SEC) for molecular weight and dispersity, and NMR/FT-IR for structure confirmation.
Post-Polymerization Functionalization of Pendant Nitrile Groups
The nitrile group on the polynorbornene backbone is a versatile precursor for conversion into other valuable functional groups, including carboxylic acids, primary amines, and tetrazoles.
Hydrolysis to Carboxylic Acid
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[4] This transformation converts the hydrophobic polynorbornene-CN into a hydrophilic polymer with carboxylate groups that can be used for bioconjugation or pH-responsive systems.
References
- 1. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes: 5-NORBORNENE-2-CARBONITRILE in Photoresist Materials
Introduction
5-Norbornene-2-carbonitrile is a versatile monomer characterized by a rigid bicyclic norbornene framework and a reactive carbonitrile (-C≡N) functional group.[1] This unique structure makes it a compelling candidate for inclusion in advanced photoresist formulations, particularly for deep UV (DUV) and extreme UV (EUV) lithography. The norbornene backbone is known to impart high thermal stability, excellent transparency at shorter wavelengths, and good plasma etch resistance to polymers.[2][3] The addition of the polar nitrile group can further enhance these properties, offering improvements in adhesion, solubility, and etch resistance.[4]
Key Properties and Role in Photoresists
This compound can be incorporated into photoresist polymers, typically as a co-monomer in addition or ring-opening metathesis polymerization (ROMP) systems.[5] Its primary functions within a photoresist formulation are hypothesized to be:
-
Enhancing Etch Resistance: The rigid aliphatic structure of the norbornene unit provides a robust backbone that resists plasma etching, a critical requirement for pattern transfer.
-
Improving Adhesion: The polar nitrile group can improve the adhesion of the photoresist film to various substrates, such as silicon wafers and anti-reflective coatings, through dipole-dipole interactions.
-
Tuning Solubility: The nitrile functionality influences the polarity of the polymer, allowing for precise control over its solubility in developer solutions.[4] This is crucial for achieving high-resolution patterns.
-
Increasing Thermal Stability: Polymers incorporating the norbornene moiety generally exhibit high glass transition temperatures (Tg), which helps to maintain pattern fidelity during thermal processing steps like post-exposure bake (PEB) and hard bake.[2][6]
Polymerization and Formulation
This compound can be copolymerized with other functional monomers to create a polymer tailored for specific photoresist applications.[6][7] For chemically amplified resists, co-monomers containing photoacid-labile protecting groups are often included. The general workflow for creating a photoresist from this monomer is as follows:
-
Polymer Synthesis: Copolymerize this compound with other functional norbornene-based monomers (e.g., those containing carboxylic acid or alcohol groups protected with acid-labile groups) via free radical or metal-catalyzed polymerization.[2][8][9]
-
Formulation: Dissolve the synthesized polymer in a suitable organic solvent, such as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA), along with a photoacid generator (PAG) and potentially other additives like quenchers or surfactants.[10]
-
Filtration: Filter the formulated resist solution through a fine-pore filter to remove any particulate contamination.[10]
Experimental Protocols
Protocol 1: Synthesis of a Norbornene-Based Copolymer
This protocol describes a representative free-radical copolymerization of this compound with a protected monomer, such as 5-norbornene-2-carboxylic acid tert-butyl ester, for a positive-tone chemically amplified photoresist.
Materials:
-
This compound
-
5-Norbornene-2-carboxylic acid tert-butyl ester
-
2,2'-Azobisisobutyronitrile (AIBN) as a polymerization initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) as a solvent
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired molar ratio of this compound and 5-norbornene-2-carboxylic acid tert-butyl ester in anhydrous THF.
-
Add AIBN (typically 1-2 mol% relative to the total monomer concentration).
-
Stir the reaction mixture at 60-70°C for 12-24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight, polydispersity, and composition using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Photoresist Formulation and Lithographic Evaluation
Materials:
-
Synthesized norbornene-based copolymer
-
Photoacid generator (PAG), e.g., triphenylsulfonium (B1202918) triflate
-
Organic solvent, e.g., PGMEA
-
Silicon wafer
-
Adhesion promoter, e.g., hexamethyldisilazane (B44280) (HMDS)
-
Developer: 2.38 wt% aqueous tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution
Procedure:
-
Formulation: Prepare a photoresist solution by dissolving the synthesized copolymer (e.g., 10-15 wt%) and the PAG (e.g., 1-5 wt% relative to the polymer) in PGMEA. Stir until fully dissolved.
-
Substrate Preparation: Treat a silicon wafer with HMDS to promote adhesion.
-
Spin Coating: Dispense the photoresist solution onto the center of the wafer and spin-coat to achieve the desired film thickness (e.g., 100-300 nm).
-
Soft Bake: Bake the coated wafer on a hotplate (e.g., at 100-120°C for 60-90 seconds) to remove the solvent.
-
Exposure: Expose the photoresist film to a DUV (e.g., 193 nm ArF or 248 nm KrF) or EUV light source through a patterned mask. The exposure dose will need to be optimized.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate (e.g., at 110-130°C for 60-90 seconds) to catalyze the acid-labile deprotection reaction.
-
Development: Immerse the wafer in the TMAH developer solution for 30-60 seconds to dissolve the exposed (for positive-tone) or unexposed (for negative-tone) regions.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Hard Bake (Optional): Bake the wafer at a higher temperature (e.g., 120-140°C) to further cure the resist and improve etch resistance.
-
Characterization: Analyze the resulting patterns using a scanning electron microscope (SEM) to evaluate resolution, line edge roughness, and sensitivity.
Data Presentation
The performance of a photoresist containing this compound can be evaluated by comparing its properties to a standard formulation. The following tables provide a template for presenting such comparative data.
Table 1: Polymer Properties
| Polymer ID | This compound (mol%) | Co-monomer (mol%) | Mw ( g/mol ) | PDI | Tg (°C) |
| Polymer A | 0 | 100 | 8,500 | 1.8 | 165 |
| Polymer B | 25 | 75 | 9,200 | 1.9 | 175 |
| Polymer C | 50 | 50 | 8,900 | 1.85 | 188 |
Table 2: Lithographic Performance
| Resist Formulation | Sensitivity (mJ/cm²) | Resolution (nm) | Etch Rate (nm/min) |
| Resist A (Polymer A) | 15 | 90 | 25 |
| Resist B (Polymer B) | 12 | 80 | 22 |
| Resist C (Polymer C) | 11 | 75 | 20 |
Visualizations
Diagram 1: General Workflow for Photoresist Processing
References
- 1. nbinno.com [nbinno.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and properties of block copolymers composed of norbornene/higher α-olefin gradient segments using ansa-fluorenylamidodimethyltitanium-[Ph3C][B(C6F5)4] catalyst system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US7842441B2 - Norbornene polymer for photoresist and photoresist composition comprising the same - Google Patents [patents.google.com]
Application Notes and Protocols for 5-NORBORNENE-2-CARBONITRILE in Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-norbornene-2-carbonitrile (5-NB-2-CN) in the development of advanced electronic materials. The unique properties of polymers derived from 5-NB-2-CN, particularly their potential for high dielectric constant and thermal stability, make them promising candidates for various applications in electronics.
Introduction
This compound is a versatile monomer that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to yield polynorbornenes with pendant nitrile groups.[1] The nitrile group imparts polarity to the polymer, which can lead to a high dielectric constant, a desirable property for materials used in capacitors and other energy storage devices.[2][3] Additionally, the rigid polynorbornene backbone can contribute to high thermal stability and mechanical robustness. This combination of properties makes poly(this compound) and its copolymers attractive for applications such as dielectric layers in capacitors, gate dielectrics in transistors, and materials for advanced sensor technologies.[2][3]
Potential Applications in Electronic Materials
-
High-k Dielectrics: The primary application of 5-NB-2-CN in electronics is in the formulation of high-k dielectric materials. The polar nitrile groups can enhance the dielectric constant of the polymer, allowing for the fabrication of capacitors with higher energy density.
-
Gate Dielectrics: In field-effect transistors (FETs), high-k gate dielectrics are crucial for device miniaturization and performance enhancement. Polymers from 5-NB-2-CN could serve as solution-processable gate dielectric materials.
-
Sensors: The polar nature of the nitrile group may also be exploited in chemical sensors, where changes in the local environment could alter the dielectric properties of the polymer.[2]
-
Photoresists: Polynorbornenes, in general, are investigated for use as photoresist materials in microlithography due to their etch resistance and tunable properties. The incorporation of polar groups from 5-NB-2-CN could influence the development characteristics of such photoresists.
Experimental Protocols
The following protocols are based on established procedures for the synthesis and characterization of polar polynorbornenes.[2] While these protocols were developed for structurally similar monomers, they provide a strong starting point for working with 5-NB-2-CN.
It is crucial to use highly pure 5-NB-2-CN for polymerization to achieve polymers with desired molecular weights and low polydispersity.
-
Protocol:
-
Obtain commercial this compound (mixture of endo and exo isomers).
-
Purify the monomer by vacuum distillation.
-
Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature to prevent degradation.
-
ROMP is the most effective method for polymerizing norbornene-based monomers. The choice of catalyst is critical, as the polar nitrile group can coordinate to the metal center and potentially inhibit catalyst activity. Third-generation Grubbs catalysts are often more tolerant to polar functional groups.
-
Materials:
-
Purified this compound (5-NB-2-CN)
-
Grubbs 3rd generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Ethyl vinyl ether (for termination)
-
Methanol (B129727) (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
-
-
Protocol:
-
Inside a glovebox, prepare a stock solution of the Grubbs 3rd generation catalyst in the chosen anhydrous solvent.
-
In a separate vial, dissolve the desired amount of 5-NB-2-CN in the anhydrous solvent.
-
Initiate the polymerization by adding the catalyst stock solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at room temperature. Monitor the reaction progress by techniques like ¹H NMR spectroscopy if desired.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
The following diagram outlines the general workflow for the synthesis and characterization of poly(this compound).
Caption: Workflow for the synthesis and characterization of poly(this compound).
-
Molecular Weight and Polydispersity:
-
Technique: Gel Permeation Chromatography (GPC).
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with polystyrene standards. This will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
-
Chemical Structure:
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Protocol: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and the disappearance of the monomer's olefinic signals.
-
-
Thermal Properties:
-
Technique: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Protocol (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg).
-
Protocol (TGA): Heat a sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature (Td).[1]
-
-
Dielectric Properties:
-
Technique: Broadband Dielectric Spectroscopy (BDS).
-
Protocol:
-
Prepare a thin film of the polymer by solution casting or press-molding a pellet.
-
Place the sample between two parallel plate electrodes in a dielectric spectrometer.
-
Measure the capacitance and dissipation factor over a range of frequencies (e.g., 0.1 Hz to 1 MHz) and temperatures.[2]
-
Calculate the dielectric constant (ε') and dielectric loss (ε'') from the measured data.[2]
-
-
Data Presentation
The following tables present expected or analogous quantitative data for polar polynorbornenes. Specific values for poly(this compound) should be determined experimentally.
Table 1: Polymerization and Molecular Weight Data for Polar Polynorbornenes (Analogous Systems)
| Monomer | Catalyst | Mn ( kg/mol ) | PDI |
| NBE-ester 1 | Grubbs 3rd Gen. | 45.3 | 1.15 |
| NBE-ester 2 | Grubbs 3rd Gen. | 52.1 | 1.20 |
| NBE-amide | Grubbs 3rd Gen. | 38.9 | 1.12 |
Data based on analogous systems from the literature.
Table 2: Thermal and Dielectric Properties of Polar Polynorbornenes (Analogous Systems)
| Polymer | Tg (°C) | Td (°C, 5% weight loss) | Dielectric Constant (ε' at 1 kHz) | Dielectric Loss (tan δ at 1 kHz) |
| Poly(NBE-ester 1) | 110 | 350 | 5.2 | 0.015 |
| Poly(NBE-ester 2) | 95 | 340 | 6.8 | 0.021 |
| Poly(NBE-amide) | 125 | 365 | 7.5 | 0.025 |
Data based on analogous systems from the literature.
Logical Relationships in Material Design
The following diagram illustrates the relationship between the monomer structure, polymer properties, and potential electronic applications of 5-NB-2-CN-based materials.
Caption: Structure-property-application relationships for 5-NB-2-CN based polymers.
Conclusion
This compound is a promising monomer for the development of advanced electronic materials, particularly high-k dielectrics. The protocols and data presented in this document, based on established research with analogous polar norbornene systems, provide a comprehensive guide for researchers entering this field. Experimental validation of the properties of poly(this compound) is a key next step in realizing its potential in electronic applications.
References
Application Notes and Protocols for Post-Polymerization Modification of Nitrile-Functionalized Polynorbornene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-polymerization modification of nitrile-functionalized polynorbornene. The versatile nitrile group serves as a key handle for a variety of chemical transformations, enabling the synthesis of novel polymers with tailored properties for applications in drug delivery, biomaterials, and diagnostics.
Overview of Post-Polymerization Modifications
Nitrile-functionalized polynorbornene, synthesized via Ring-Opening Metathesis Polymerization (ROMP), offers a robust and highly functionalizable polymeric scaffold. The pendant nitrile groups are amenable to a range of chemical modifications, allowing for the introduction of diverse functional groups. This document outlines three primary modification strategies:
-
Reduction to Primary Amines: Conversion of nitrile groups to primary amines introduces positive charges and sites for further bioconjugation.
-
Hydrolysis to Carboxylic Acids: Hydrolysis of nitriles yields carboxylic acids, imparting negative charges and opportunities for amide coupling.
-
[3+2] Cycloaddition to Tetrazoles: Reaction with azides affords tetrazoles, which are metabolically stable bioisosteres of carboxylic acids.
These modifications allow for the fine-tuning of the polymer's physicochemical properties, such as solubility, charge, and biocompatibility, which are critical for drug development applications.
Experimental Protocols
Synthesis of Nitrile-Functionalized Polynorbornene (PNB-CN)
Prior to post-polymerization modification, the nitrile-functionalized polynorbornene backbone is synthesized. A typical method involves the ROMP of a nitrile-containing norbornene monomer.
Protocol 2.1.1: Synthesis of exo-5-cyanonorbornene Monomer
-
In a fume hood, combine acrylonitrile (B1666552) (1.2 equivalents) and freshly cracked cyclopentadiene (B3395910) (1.0 equivalent) in a sealed pressure vessel.
-
Heat the mixture at 160°C for 4 hours.
-
Allow the vessel to cool to room temperature.
-
Purify the resulting mixture by fractional distillation under reduced pressure to isolate the exo-5-cyanonorbornene monomer.
-
Characterize the monomer by ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2.1.2: Ring-Opening Metathesis Polymerization (ROMP) of exo-5-cyanonorbornene
-
In a glovebox, dissolve exo-5-cyanonorbornene (100 equivalents) in anhydrous, deoxygenated toluene (B28343).
-
Add a solution of Grubbs' third-generation catalyst (1 equivalent) in anhydrous, deoxygenated toluene to the monomer solution with stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, during which the solution will become viscous.
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting nitrile-functionalized polynorbornene (PNB-CN) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by FT-IR and NMR spectroscopy to confirm the presence of nitrile groups.
Reduction of Nitrile Groups to Primary Amines (PNB-NH₂)
The reduction of the nitrile moieties on the polynorbornene backbone to primary amines can be achieved using various reducing agents. Lithium aluminum hydride (LAH) is a powerful, albeit non-selective, reducing agent.[1][2][3][4] For substrates with other reducible functional groups, milder or more selective reagents like borane-tetrahydrofuran (B86392) complex or catalytic hydrogenation may be preferred.[2][5]
Protocol 2.2.1: Reduction using Lithium Aluminum Hydride (LAH)
-
In a glovebox or under an inert atmosphere, suspend PNB-CN (1 equivalent of nitrile groups) in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, prepare a solution of lithium aluminum hydride (LAH) (2-3 equivalents per nitrile group) in anhydrous THF.
-
Slowly add the LAH solution to the polymer suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521), and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Redissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate into a non-solvent (e.g., hexane) to purify.
-
Dry the resulting amine-functionalized polynorbornene (PNB-NH₂) under vacuum.
-
Confirm the conversion by the disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) in the FT-IR spectrum.
Experimental Workflow for Nitrile Reduction
Caption: Workflow for the reduction of nitrile-functionalized polynorbornene.
Hydrolysis of Nitrile Groups to Carboxylic Acids (PNB-COOH)
The hydrolysis of nitrile groups to carboxylic acids can be performed under either acidic or basic conditions.[3][6][7][8][9] Acid-catalyzed hydrolysis directly yields the carboxylic acid, while base-catalyzed hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidic workup step.
Protocol 2.3.1: Acid-Catalyzed Hydrolysis
-
Disperse PNB-CN (1 equivalent of nitrile groups) in a mixture of concentrated hydrochloric acid and water (e.g., 6 M HCl).
-
Heat the mixture to reflux for 24-48 hours. The polymer may initially be insoluble but should dissolve as the hydrolysis proceeds.
-
Cool the reaction mixture to room temperature.
-
If the polymer precipitates, collect it by filtration. If it remains in solution, precipitate it by adding a non-solvent (e.g., acetone).
-
Wash the polymer extensively with deionized water to remove excess acid.
-
Dry the resulting carboxylic acid-functionalized polynorbornene (PNB-COOH) under vacuum.
-
Confirm the conversion by the disappearance of the nitrile peak in the FT-IR spectrum and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹).
Protocol 2.3.2: Base-Catalyzed Hydrolysis
-
Suspend PNB-CN (1 equivalent of nitrile groups) in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).
-
Heat the mixture to reflux for 24-48 hours, with monitoring for the evolution of ammonia (B1221849) gas.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid to a pH of ~2 to protonate the carboxylate groups. This will likely cause the polymer to precipitate.
-
Collect the polymer by filtration and wash thoroughly with deionized water to remove salts.
-
Dry the PNB-COOH under vacuum.
-
Characterize the polymer as described for the acid-catalyzed hydrolysis.
Chemical Transformation for Nitrile Hydrolysis
Caption: General reaction scheme for the hydrolysis of nitrile groups.
[3+2] Cycloaddition of Nitrile Groups with Azide (B81097) to form Tetrazoles (PNB-Tetrazole)
The [3+2] cycloaddition of nitriles with an azide source, often sodium azide in the presence of a Lewis or Brønsted acid, is a common method for the synthesis of 5-substituted-1H-tetrazoles.[10][11][12] Zinc salts can catalyze this reaction.[13] This modification is particularly relevant in drug development as the tetrazole ring is a well-known bioisostere for the carboxylic acid group.[12]
Protocol 2.4.1: Tetrazole Formation using Sodium Azide and Ammonium (B1175870) Chloride
-
In a round-bottom flask, dissolve PNB-CN (1 equivalent of nitrile groups) in N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (2-3 equivalents per nitrile group) and ammonium chloride (NH₄Cl) (2-3 equivalents per nitrile group). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Heat the reaction mixture to 100-120°C and stir for 24-72 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of acidified water (e.g., dilute HCl, pH 2-3) to precipitate the polymer and protonate the tetrazole ring.
-
Collect the polymer by filtration and wash extensively with water to remove salts and residual DMF.
-
Redissolve the polymer in a suitable solvent (e.g., THF) and reprecipitate into a non-solvent (e.g., water or methanol).
-
Dry the resulting tetrazole-functionalized polynorbornene (PNB-Tetrazole) under vacuum.
-
Confirm the conversion by the disappearance of the nitrile peak in the FT-IR spectrum and the appearance of characteristic tetrazole ring vibrations. ¹H NMR should show the appearance of the N-H proton of the tetrazole ring.
Logical Relationship in Tetrazole Synthesis
Caption: Key components and conditions for tetrazole synthesis.
Data Presentation
The following tables summarize typical quantitative data for the post-polymerization modification of nitrile-functionalized polynorbornene. The exact values will depend on the specific reaction conditions and the molecular weight of the starting polymer.
Table 1: Summary of Post-Polymerization Modification Reactions
| Modification Reaction | Reagents and Conditions | Functional Group Conversion (%) | Resulting Functional Group |
| Reduction | 1. LiAlH₄, THF, reflux, 12-24 h2. H₂O, NaOH(aq) | > 90% | Primary Amine (-CH₂NH₂) |
| Hydrolysis (Acidic) | 6 M HCl, reflux, 24-48 h | > 95% | Carboxylic Acid (-COOH) |
| Hydrolysis (Basic) | 1. 6 M NaOH, reflux, 24-48 h2. HCl(aq) | > 95% | Carboxylic Acid (-COOH) |
| Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 48 h | 80-95% | Tetrazole |
Table 2: Characterization Data of Modified Polynorbornenes
| Polymer | Molecular Weight (Mₙ, g/mol )¹ | Polydispersity (Đ)¹ | Key FT-IR Peaks (cm⁻¹) |
| PNB-CN | 50,000 | 1.2 | ~2240 (C≡N) |
| PNB-NH₂ | ~50,000 | ~1.2 | ~3300-3500 (N-H) |
| PNB-COOH | ~50,000 | ~1.2 | ~2500-3300 (O-H), ~1710 (C=O) |
| PNB-Tetrazole | ~50,000 | ~1.2 | ~3000-3200 (N-H), ~1400-1600 (ring) |
¹ Molecular weight and polydispersity are expected to remain relatively unchanged during post-polymerization modification, assuming no chain scission or cross-linking occurs.
Applications in Drug Development
The ability to introduce a variety of functional groups onto a polynorbornene scaffold opens up numerous possibilities in drug development:
-
PNB-NH₂: The primary amine groups can be used for the covalent attachment of drugs, targeting ligands, or imaging agents. The positive charge at physiological pH can facilitate interaction with cell membranes and nucleic acids, making these polymers suitable for gene delivery applications.
-
PNB-COOH: The carboxylic acid groups provide negative charges, which can enhance water solubility and be used for conjugating drugs or proteins via amide bond formation. These polymers can also be used to chelate metal ions or as pH-responsive drug delivery systems.
-
PNB-Tetrazole: The tetrazole moiety, as a bioisostere of carboxylic acid, can improve the metabolic stability and pharmacokinetic properties of conjugated drugs.[14] It can also participate in hydrogen bonding interactions with biological targets.[15]
The choice of modification strategy will depend on the specific requirements of the drug delivery system or biomaterial being developed. These protocols provide a foundation for the rational design and synthesis of functionalized polynorbornenes for a wide range of biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Norbornene-2-carbonitrile in the Synthesis of Antiviral Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2-carbonitrile is a versatile bicyclic scaffold that serves as a valuable starting material in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical intermediates.[1] Its rigid norbornene framework and reactive nitrile functionality make it an ideal precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral agents known to inhibit viral replication.[2][3] These analogues mimic natural nucleosides and act as chain terminators when incorporated into viral DNA or RNA by viral polymerases.[4][5]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, 5-(aminomethyl)bicyclo[2.2.1]hept-2-ene, and its subsequent elaboration into a carbocyclic nucleoside analogue with potential antiviral activity.
Core Applications and Synthetic Pathways
The primary application of this compound in this context is its conversion to two key intermediates: 5-norbornene-2-methanamine and 5-norbornene-2-carboxylic acid. These intermediates, possessing amine and carboxylic acid functionalities respectively, are pivotal for the construction of the pyrimidine (B1678525) or purine (B94841) bases characteristic of nucleosides.
Diagram: Synthetic Utility of this compound
Caption: Key synthetic transformations of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene via Catalytic Hydrogenation
This protocol details the reduction of the nitrile group of this compound to a primary amine using Raney Nickel as a catalyst.
Materials:
-
This compound (mixture of endo and exo isomers)
-
Raney® Nickel (50% slurry in water)
-
Ethanol (B145695), absolute
-
Ammonia (B1221849) solution (7 N in methanol)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, wash the Raney® Nickel slurry (a specific amount relative to the substrate, e.g., 20 wt%) three times with absolute ethanol to remove water.
-
Reaction Setup: In a high-pressure reactor, combine this compound (1.0 eq), absolute ethanol (as solvent), and the washed Raney® Nickel catalyst.
-
Ammonia Addition: Add a solution of ammonia in methanol (B129727) (e.g., 5-10 eq) to the reaction mixture. The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a specified temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of diatomaceous earth under an inert atmosphere to remove the Raney® Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 5-(aminomethyl)bicyclo[2.2.1]hept-2-ene can be purified by distillation under reduced pressure.
Quantitative Data Summary (Literature-derived estimates):
| Parameter | Value | Reference |
| Yield | 80-90% | General nitrile reductions[6] |
| Purity | >95% (after distillation) | General nitrile reductions[6] |
| Reaction Time | 2-4 hours | General nitrile reductions[6] |
| Temperature | 50-80 °C | General nitrile reductions[6] |
| Pressure | 50-100 psi H₂ | General nitrile reductions[6] |
Protocol 2: Synthesis of a Carbocyclic Thymine (B56734) Analogue
This protocol outlines the construction of a pyrimidine base onto the 5-(aminomethyl)bicyclo[2.2.1]hept-2-ene intermediate.
Materials:
-
5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene
-
Ethyl (E)-3-ethoxy-2-methylacrylate
-
Sodium ethoxide in ethanol
-
Ethanol, absolute
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: To a solution of 5-(aminomethyl)bicyclo[2.2.1]hept-2-ene (1.0 eq) in absolute ethanol, add ethyl (E)-3-ethoxy-2-methylacrylate (1.1 eq).
-
Cyclization: Add a catalytic amount of sodium ethoxide in ethanol to the mixture. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of HCl.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired carbocyclic thymine analogue.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Yield | 60-70% |
| Purity | >98% (after chromatography) |
| Reaction Time | 6-12 hours |
| Temperature | Reflux (approx. 78 °C) |
Mechanism of Antiviral Action and Signaling Pathway
Carbocyclic nucleoside analogues exert their antiviral effect by targeting viral DNA or RNA polymerases.[3] After entering a host cell, the analogue is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral nucleic acid chain.[4] The absence of a 3'-hydroxyl group on the carbocyclic sugar mimic prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[5]
Diagram: Mechanism of Action of Carbocyclic Nucleoside Analogues
Caption: Inhibition of viral replication by carbocyclic nucleosides.
Conclusion
This compound is a readily available and versatile starting material for the efficient synthesis of key pharmaceutical intermediates, particularly for the development of antiviral carbocyclic nucleoside analogues. The protocols provided herein offer a robust foundation for researchers in the field of medicinal chemistry and drug development to explore the synthesis of novel therapeutic agents. The unique conformational constraints imposed by the norbornane (B1196662) scaffold continue to make it an attractive template for the design of potent enzyme inhibitors.
References
- 1. Frontiers | Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize [frontiersin.org]
- 2. Norbornane-based nucleoside and nucleotide analogues locked in North conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
Application Notes and Protocols for Cross-linking of Polymers Derived from 5-Norbornene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and cross-linking of polymers derived from 5-norbornene-2-carbonitrile. This document includes detailed experimental protocols for polymerization and thermal cross-linking, along with a summary of the material properties before and after cross-linking. The information is intended to guide researchers in the development of advanced materials with enhanced thermal and mechanical stability for various applications, including in the biomedical and pharmaceutical fields.
Introduction
Polymers derived from this compound are gaining interest due to the unique combination of the rigid polynorbornene backbone and the reactive nitrile functional groups. The nitrile groups serve as latent cross-linking sites, which, upon thermal treatment, can form a highly stable, three-dimensional network. This cross-linking process significantly enhances the polymer's thermal stability, mechanical strength, and solvent resistance, making it a promising candidate for applications demanding robust materials. The primary method for synthesizing the base polymer is Ring-Opening Metathesis Polymerization (ROMP), which allows for good control over the polymer's molecular weight and architecture.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of the linear polymer using a Grubbs-type catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous and deoxygenated dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, dissolve this compound (e.g., 1.0 g, 8.39 mmol) in anhydrous and deoxygenated DCM (e.g., 15 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve Grubbs' third-generation catalyst (G3) in a small amount of anhydrous and deoxygenated DCM to create a stock solution (e.g., 1 mg/mL).
-
Calculate the required amount of catalyst solution for the desired monomer-to-catalyst ratio (e.g., 200:1).
-
Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
-
Allow the polymerization to proceed for a specified time (e.g., 1-2 hours) at room temperature. The solution will likely become more viscous as the polymer forms.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 1 mL) and stirring for 20-30 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Thermal Cross-linking of Poly(this compound)
This protocol outlines the procedure for the thermal cross-linking of the synthesized polymer.
Materials:
-
Poly(this compound) film or powder
-
Programmable tube furnace or oven with atmospheric control (air or inert gas)
Procedure:
-
Prepare a thin film of poly(this compound) by solution casting from a suitable solvent (e.g., dichloromethane, chloroform) onto a glass substrate. Ensure the film is completely dry by heating it under vacuum below its glass transition temperature. Alternatively, the polymer powder can be used.
-
Place the polymer film or powder in a programmable tube furnace.
-
Heat the sample under a controlled atmosphere (typically air to facilitate oxidative cyclization of the nitrile groups) using a defined temperature program. A typical program would involve ramping the temperature to 200-250 °C and holding for several hours (e.g., 2-4 hours).
-
After the hold time, cool the furnace down to room temperature.
-
The resulting polymer will be cross-linked and should exhibit insolubility in solvents that would typically dissolve the linear polymer.
Data Presentation
The following tables summarize the expected quantitative data for poly(this compound) before and after thermal cross-linking.
Table 1: Thermal Properties
| Property | Un-cross-linked Polymer | Cross-linked Polymer |
| Glass Transition Temperature (Tg) | ~150 °C | Not clearly observable (decomposes before transition) |
| Decomposition Temperature (Td, 5% weight loss) | ~410 °C | > 450 °C (expected increase) |
Table 2: Mechanical Properties (Typical Expected Values)
| Property | Un-cross-linked Polymer | Cross-linked Polymer |
| Tensile Strength | Moderate | Significantly Increased |
| Young's Modulus | Moderate | Significantly Increased |
| Elongation at Break | Higher | Lower (more brittle) |
Table 3: Solvent Resistance
| Solvent | Un-cross-linked Polymer | Cross-linked Polymer |
| Dichloromethane | Soluble | Insoluble (swells) |
| Chloroform | Soluble | Insoluble (swells) |
| Toluene | Soluble | Insoluble (swells) |
Visualizations
Caption: Experimental workflow for the synthesis and cross-linking of poly(this compound).
Caption: Proposed thermal cross-linking mechanism of nitrile groups.
Disclaimer: The quantitative data presented in the tables are based on available literature for poly(nitrile norbornene) and related cross-linked nitrile polymers. Actual values may vary depending on the specific experimental conditions, such as molecular weight of the polymer, cross-linking temperature, and duration. It is recommended that researchers perform their own characterization for precise data.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Norbornene-2-carbonitrile via Diels-Alder Reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of 5-norbornene-2-carbonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the Diels-Alder synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of cyclopentadiene (B3395910): Dicyclopentadiene (B1670491) may not have been effectively "cracked." 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Insufficient reaction time: The reaction may not have proceeded to completion. 4. Presence of inhibitors: Acrylonitrile (B1666552) may contain polymerization inhibitors. | 1. Ensure fresh cyclopentadiene: "Crack" dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via fractional distillation immediately before use. 2. Optimize temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate. For high-pressure reactions, temperatures can range from 100-200 °C. 3. Increase reaction time: Monitor the reaction progress using TLC or GC. Allow the reaction to stir for a longer period (e.g., 2-4 hours or overnight). 4. Purify acrylonitrile: Pass acrylonitrile through a column of activated alumina (B75360) to remove inhibitors. |
| Formation of a Solid Polymer | 1. Polymerization of cyclopentadiene: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature. 2. Polymerization of acrylonitrile: Acrylonitrile can polymerize, especially at elevated temperatures or in the presence of initiators. | 1. Use cyclopentadiene immediately: Use the freshly cracked cyclopentadiene as soon as possible. 2. Control temperature: Avoid excessive heating. Perform the reaction at a controlled temperature. 3. Use an inhibitor-free solvent: Ensure the solvent is free from radical initiators. |
| Product is a Mixture of Endo and Exo Isomers | 1. Kinetic vs. Thermodynamic Control: The Diels-Alder reaction can yield both endo and exo products. The endo product is typically the kinetically favored product, while the exo is thermodynamically more stable. | 1. For higher endo selectivity: Run the reaction at lower temperatures (e.g., 0-25 °C). The endo product is favored under kinetic control. 2. For higher exo selectivity: Use higher reaction temperatures and longer reaction times to allow for equilibration to the more stable exo isomer. Lewis acid catalysts can also influence selectivity. |
| Difficult Product Isolation/Purification | 1. Presence of unreacted starting materials: Excess cyclopentadiene or acrylonitrile can co-distill with the product. 2. Formation of side products: Dimerization of cyclopentadiene or other side reactions can lead to impurities. | 1. Remove excess reactants: Use a rotary evaporator to remove volatile starting materials before distillation. 2. Purify by vacuum distillation: Purify the crude product by vacuum distillation to separate the desired product from higher-boiling impurities like dicyclopentadiene. |
Frequently Asked Questions (FAQs)
Q1: What is the typical endo:exo ratio for this reaction, and how can I influence it?
A1: The Diels-Alder reaction between cyclopentadiene and acrylonitrile typically favors the formation of the endo isomer under kinetic control (lower temperatures), with ratios often cited as high as 3:1 (endo:exo). To increase the proportion of the endo isomer, it is recommended to carry out the reaction at or below room temperature. Conversely, higher temperatures can favor the formation of the more thermodynamically stable exo isomer. The use of Lewis acid catalysts can also alter the endo:exo selectivity.
Q2: How do I prepare fresh cyclopentadiene from dicyclopentadiene?
A2: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This process is commonly referred to as "cracking." To do this, dicyclopentadiene is heated to its boiling point (approximately 170 °C). The lower-boiling cyclopentadiene monomer (boiling point ~41 °C) is then collected by fractional distillation. It is crucial to use the freshly prepared cyclopentadiene immediately, as it will dimerize back to dicyclopentadiene upon standing at room temperature.
Q3: What are the key safety precautions for this experiment?
A3: Both cyclopentadiene and acrylonitrile are hazardous. Dicyclopentadiene has a strong, unpleasant odor and is flammable. Acrylonitrile is toxic, flammable, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Q4: Can I use a solvent for this reaction?
A4: While the reaction can be performed neat (without a solvent), using an inert solvent like diethyl ether or toluene (B28343) can help to control the reaction temperature and facilitate stirring. The choice of solvent can also influence the reaction rate and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound at Atmospheric Pressure
Materials:
-
Dicyclopentadiene
-
Acrylonitrile (inhibitor-free)
-
Distillation apparatus
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it gently to approximately 170 °C. Collect the cyclopentadiene monomer (boiling point 41 °C) in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately in the next step.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine freshly distilled cyclopentadiene and a molar equivalent of acrylonitrile.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is exothermic. If necessary, use a water bath to maintain the temperature between 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Once the reaction is complete, remove any unreacted starting materials under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield this compound.
Visual Guides
Caption: Diels-Alder reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Separation of 5-Norbornene-2-carbonitrile Isomers
Welcome to the technical support center for the separation of endo and exo 5-norbornene-2-carbonitrile isomers. This guide provides targeted troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this separation process.
Troubleshooting Guide
This section addresses specific issues that may arise during the separation of endo and exo this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation in Column Chromatography | Inappropriate Solvent System: The eluent polarity is either too high, causing co-elution, or too low, resulting in the compounds not moving from the origin.[1][2] | Optimize the Mobile Phase: If isomers elute too quickly (high Rf), decrease eluent polarity (e.g., increase hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture).[2] If they elute too slowly, gradually increase the polarity.[2] |
| Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow and poor separation.[1][2] | Repack the Column: Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly. Wet packing is often more effective than dry packing to avoid air bubbles and cracks.[1] | |
| Column Overloading: Applying too much sample leads to broad, overlapping bands.[1] | Reduce Sample Load: A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.[1] | |
| Co-eluting Peaks in GC/HPLC | Insufficient Column Resolution: The stationary phase may not be selective enough for the isomers. | Change Column or Method: For GC, a column with a different stationary phase polarity may improve separation. For HPLC, consider columns designed for isomer separations, such as those with phenyl or pentafluorophenyl (PFP) phases, which offer different selectivity.[3][4] |
| Mobile Phase Too Strong (HPLC): A mobile phase with high elution strength can cause both isomers to elute together quickly. | Adjust Mobile Phase Strength: In reverse-phase HPLC, increase the proportion of the weaker solvent (e.g., water in a methanol/water system) to increase retention and improve separation.[2] | |
| Inaccurate Isomer Ratio by ¹H NMR | Overlapping Peaks: Key proton signals for endo and exo isomers may overlap, leading to integration errors. | Use a High-Field NMR: Higher field strength (e.g., 500 MHz) can resolve overlapping signals.[5] Two-dimensional NMR techniques like COSY can also help in assigning complex spectra.[5] |
| Incorrect Peak Assignment: Signals for each isomer are incorrectly identified. | Consult Literature Data: Compare obtained spectra with published data for pure endo and exo isomers to confirm chemical shift assignments.[5] The olefinic and bridgehead protons are often key distinguishing signals.[5] | |
| Low Yield of a Specific Isomer | Isomerization: Base- or acid-catalyzed conditions can cause isomerization between the endo and exo forms, especially during purification or reaction workup.[6][7] | Use Neutral Conditions: Whenever possible, perform extractions and chromatography under neutral pH conditions. Consider using alumina (B75360) instead of silica gel if the compound is sensitive to acid.[1][2] |
| Fractional Distillation Inefficiency: The boiling points of the isomers are very close, making separation by distillation difficult. | Increase Column Efficiency: Use a longer fractionating column packed with high-surface-area material (e.g., glass beads or rings) to increase the number of theoretical plates and improve separation efficiency.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating endo and exo this compound isomers?
A1: The most common methods are column chromatography and fractional distillation.[8][9] Gas chromatography (GC) is also highly effective for analytical separation and quantification.[10][11] For some norbornene derivatives, crystallization has been used effectively, particularly after converting them into salts or other derivatives.[12]
Q2: Why is it challenging to separate these isomers?
A2: Endo and exo isomers are diastereomers with very similar molecular structures and, consequently, similar physical properties such as polarity and boiling point.[3][13] This similarity makes them difficult to resolve using standard separation techniques.
Q3: Which isomer is typically more stable?
A3: The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. The endo isomer is often the kinetic product of the Diels-Alder reaction used in its synthesis.[6][7] Under basic conditions, the endo isomer can be isomerized to the more stable exo form.[6][7]
Q4: How can I determine the endo:exo ratio of my mixture?
A4: The most reliable method for determining the isomer ratio is ¹H NMR spectroscopy.[14] The chemical shifts of the protons attached to the norbornene skeleton, particularly the olefinic and bridgehead protons, are distinct for each isomer, allowing for quantification by integrating their respective signals.[5] Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) can also provide accurate quantitative analysis.[11]
Q5: Are there any known physical properties that can aid in separation?
A5: Yes, while the properties are similar, they are not identical. The boiling points, melting points, and chromatographic retention times differ slightly between the two isomers. These differences are exploited in techniques like fractional distillation and chromatography.
Physical and Chromatographic Data
| Property | endo-5-Norbornene-2-carbonitrile | exo-5-Norbornene-2-carbonitrile | Data Source(s) |
| Boiling Point | ~82-86 °C at 10 mmHg (for mixture) | ~82-86 °C at 10 mmHg (for mixture) | [15][16] |
| Melting Point | ~12-14 °C (for mixture) | ~12-14 °C (for mixture) | [15][16] |
| Density | ~0.999 g/mL at 25 °C (for mixture) | ~0.999 g/mL at 25 °C (for mixture) | [15][16] |
| Refractive Index | ~1.488 at 20 °C (for mixture) | ~1.488 at 20 °C (for mixture) | [15][16] |
| GC Retention | Longer retention time | Shorter retention time | [5] |
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol outlines a general procedure for separating the isomers on a laboratory scale.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
Equilibrate the column by running the initial mobile phase through it.
2. Sample Loading:
-
Dissolve the endo/exo isomer mixture in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the mixture onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
3. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 1-5% ethyl acetate in hexane). The less polar exo isomer is expected to elute first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar endo isomer.[1]
-
Collect fractions in separate test tubes.
4. Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure isomers.
-
Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow for Isomer Separation
Caption: Workflow for the separation and analysis of isomers.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 8. youtube.com [youtube.com]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vurup.sk [vurup.sk]
- 14. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 15. This compound | 95-11-4 [chemicalbook.com]
- 16. This compound, mixture of isomers 98 95-11-4 [sigmaaldrich.com]
Technical Support Center: Polymerization of Nitrile-Substituted Norbornenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the polymerization of nitrile-substituted norbornenes.
Frequently Asked Questions (FAQs)
Q1: Why is the polymerization of nitrile-substituted norbornenes, such as 5-norbornene-2-carbonitrile, often challenging?
A1: The primary challenge lies in the interaction between the nitrile (-C≡N) group and the transition metal catalysts used for polymerization. The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate strongly to the metal center of the catalyst. This coordination can lead to catalyst inhibition or complete deactivation, thereby preventing or hindering the polymerization process[1][2].
Q2: Which polymerization methods are typically used for norbornene derivatives?
A2: The two main polymerization methods for norbornene derivatives are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. Both methods rely on transition metal catalysts and can be affected by the nitrile functionality[3][4].
Q3: Are there any catalysts that have shown success in polymerizing nitrile-substituted norbornenes?
A3: Yes, specific catalysts have demonstrated tolerance to nitrile groups. Notably, well-defined molybdenum alkylidene complexes, such as Mo(CH-t-Bu)(NAr)(O-t-Bu)2, have been successfully used for the living ROMP of norbornenes with cyano functionalities[5]. For vinyl-addition polymerization, certain palladium-based catalysts may be employed, although their activity can be reduced[1][6].
Q4: What is the expected impact of the nitrile group on the properties of the resulting polymer?
A4: The incorporation of the polar nitrile group is expected to enhance properties such as thermal stability, mechanical strength, and optical characteristics of the resulting polynorbornene[7]. These functionalized polymers are valuable in the development of high-performance materials.
Troubleshooting Guide
Problem 1: Low or no monomer conversion during polymerization.
-
Question: I am attempting to polymerize this compound using a standard Grubbs' (ruthenium-based) or tungsten-based catalyst, but I am observing very low to no conversion. What could be the issue?
-
Answer: The most likely cause is the deactivation of your catalyst by the nitrile group on the norbornene monomer. Ruthenium and tungsten catalysts, commonly used for ROMP, are known to be sensitive to strongly coordinating groups like nitriles[2][8]. The nitrile group can bind to the metal center, preventing the monomer's olefin from coordinating and thus inhibiting the polymerization reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Problem 2: Difficulty in achieving high molecular weight polymers.
-
Question: I have achieved some polymerization of my nitrile-substituted norbornene, but the resulting polymer has a low molecular weight and a broad polydispersity. How can I improve this?
-
Answer: Low molecular weight and broad polydispersity can result from frequent chain termination or transfer events, which can be exacerbated by catalyst instability in the presence of the nitrile group.
-
Catalyst Selection: Switch to a more robust and living polymerization catalyst system. For ROMP, the aforementioned molybdenum-based catalyst, Mo(CH-t-Bu)(NAr)(O-t-Bu)2, has been shown to produce living polymers of nitrile-substituted norbornenes with narrow polydispersities[5].
-
Reaction Conditions: Ensure stringent anhydrous and anaerobic conditions, as trace impurities can contribute to premature chain termination. The use of a high-purity monomer and freshly distilled, dry solvents is critical.
-
Monomer-to-Initiator Ratio: In a living polymerization system, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio. A higher ratio will target a higher molecular weight.
-
Problem 3: Inconsistent polymerization results.
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Question: My polymerization of this compound is not reproducible. Sometimes it works to a limited extent, and other times it fails completely. Why is this happening?
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Answer: Inconsistent results often point to sensitivities in the reaction setup and reagents.
-
Catalyst Handling: Ensure that the catalyst is handled under a strictly inert atmosphere (e.g., in a glovebox) and is not exposed to air or moisture, which can lead to degradation.
-
Purity of Reagents: The purity of the nitrile-substituted norbornene monomer is crucial. Impurities from the synthesis of the monomer can act as poisons to the catalyst. Ensure the monomer is rigorously purified before use.
-
Solvent Effects: The choice of solvent can influence the polymerization. For the successful polymerization of nitrile-substituted norbornenes with the molybdenum catalyst, THF has been reported as an effective solvent[5].
-
Catalyst-Nitrile Interaction
The deactivation of many common ROMP and vinyl-addition catalysts is a primary obstacle. The diagram below illustrates how the nitrile group can coordinate to the metal center of a catalyst, occupying a coordination site and thereby inhibiting the binding and insertion of the norbornene monomer.
Caption: Catalyst deactivation by nitrile coordination.
Data on Catalyst Tolerance
While extensive quantitative data for the polymerization of this compound is sparse in the literature, a general comparison of catalyst tolerance to different functional groups can be instructive.
| Catalyst Family | Metal Center | Tolerated Functional Groups | Challenging/Inhibitory Functional Groups |
| Grubbs' Catalysts (ROMP) | Ruthenium (Ru) | Esters, amides, ethers, alcohols, imides | Nitriles , unprotected carboxylic acids |
| Schrock Catalysts (ROMP) | Molybdenum (Mo), Tungsten (W) | Esters, ethers, amides (with specific catalysts) | Nitriles , aldehydes, ketones, protic groups |
| Palladium-based (Vinyl Addition) | Palladium (Pd) | Esters, ethers, alcohols, carboxylic acids | Nitriles (can reduce activity), aldehydes |
This table provides a generalized overview. Specific catalyst performance can vary based on the ligand environment and reaction conditions.
Experimental Protocols
The following are generalized protocols for ROMP and vinyl-addition polymerization of functionalized norbornenes. Crucial modifications and considerations for nitrile-substituted monomers are highlighted.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)
Materials:
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This compound (highly purified)
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Nitrile-tolerant catalyst (e.g., Mo(CH-t-Bu)(NAr)(O-t-Bu)2)
-
Anhydrous, degassed solvent (e.g., THF)
-
Terminating agent (e.g., benzaldehyde)
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Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): All glassware should be oven-dried and cooled under an inert atmosphere. All transfers of catalyst, solvent, and monomer should be performed under strictly anaerobic and anhydrous conditions.
-
Catalyst Solution: In a glovebox, dissolve the catalyst in the anhydrous, degassed solvent to prepare a stock solution of known concentration.
-
Monomer Solution: In a separate vial, dissolve the purified this compound in the solvent.
-
Initiation: Add the desired volume of the catalyst stock solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by observing the increase in viscosity of the solution. For kinetic analysis, aliquots can be taken at timed intervals and quenched for NMR analysis.
-
Termination: Once the desired conversion is reached or the reaction has proceeded for the intended time, terminate the polymerization by adding an excess of a terminating agent like benzaldehyde.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Note for Nitrile-Substituted Monomers:
-
Catalyst Choice is Critical: Standard Grubbs' catalysts are likely to fail. The use of a catalyst specifically shown to be tolerant to nitriles, such as Mo(CH-t-Bu)(NAr)(O-t-Bu)2, is strongly recommended[5].
-
Solvent: THF has been reported as a suitable solvent for the polymerization of cyano-functionalized norbornenes with the molybdenum catalyst[5].
Protocol 2: Vinyl-Addition Polymerization
Materials:
-
This compound (highly purified)
-
Palladium-based catalyst system (e.g., [(η3-allyl)PdCl]2 with a co-catalyst/activator)
-
Anhydrous, degassed solvent (e.g., chlorobenzene (B131634) or toluene)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): Follow the same stringent inert atmosphere techniques as for the ROMP protocol.
-
Reaction Setup: In a glovebox or on a Schlenk line, add the solvent to a reaction flask, followed by the monomer.
-
Catalyst Activation: Prepare the active catalyst species. This may involve reacting a palladium precursor with a co-catalyst or activator (e.g., a borate) in a separate vial before adding it to the reaction mixture, or adding the components sequentially to the monomer solution.
-
Polymerization: Stir the reaction mixture at the desired temperature. Vinyl-addition polymerizations of functionalized norbornenes can sometimes require elevated temperatures to achieve good conversion.
-
Isolation: After the reaction period, precipitate the polymer by adding the solution to a stirred non-solvent like methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Note for Nitrile-Substituted Monomers:
-
Reduced Activity: Be aware that the activity of many palladium catalysts is significantly reduced by the presence of nitrile groups[1]. You may need to increase the catalyst loading or extend the reaction time.
-
Copolymerization Strategy: If homopolymerization is unsuccessful, consider copolymerizing the nitrile-substituted norbornene with a non-functionalized norbornene. This can sometimes overcome the inhibitory effects and allow for the incorporation of the functional monomer into the polymer chain.
Caption: Simplified polymerization pathways.
References
controlling molecular weight in 5-NORBORNENE-2-CARBONITRILE polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the ring-opening metathesis polymerization (ROMP) of 5-norbornene-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Monomer Conversion | Catalyst Inactivity or Decomposition: The nitrile group on the monomer can act as a Lewis base and coordinate to the ruthenium catalyst, potentially inhibiting its activity or leading to decomposition, especially with less robust catalysts. | • Use a more robust catalyst, such as a third-generation Grubbs catalyst (G3), which is generally more tolerant to functional groups. • Consider the addition of a Lewis acid co-catalyst to bind to the nitrile group and prevent its coordination to the ruthenium center. However, this must be carefully optimized to avoid side reactions. • Ensure all reagents and solvents are rigorously purified and deoxygenated, as impurities can deactivate the catalyst. |
| Slow Initiation/Propagation: The electron-withdrawing nature of the nitrile group can reduce the reactivity of the norbornene double bond. | • Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to enhance the rates of initiation and propagation. Monitor for potential catalyst decomposition at higher temperatures. • Increase the catalyst loading, but be mindful of the impact on polydispersity and residual metal content. | |
| Molecular Weight (Mn) is Significantly Higher than Theoretical Value | Inefficient Initiation: If the catalyst initiation is slow compared to propagation, fewer polymer chains are started than intended, leading to higher molecular weight for the chains that do form. | • Switch to a faster-initiating catalyst. For example, Grubbs' third-generation catalyst generally initiates faster than the second-generation catalyst. • Ensure the catalyst is fully dissolved and homogeneously mixed with the monomer solution before polymerization begins. |
| Insufficient Chain Transfer Agent (CTA): When using a CTA to control molecular weight, an insufficient amount will result in longer polymer chains. | • Accurately calculate and dispense the required amount of CTA based on the desired molecular weight. • Ensure the chosen CTA is reactive enough for efficient chain transfer with the propagating species. Styrene and its derivatives are often effective.[1] | |
| Molecular Weight (Mn) is Significantly Lower than Theoretical Value | Unwanted Chain Transfer Reactions: Impurities in the monomer or solvent (e.g., aldehydes, terminal alkynes) can act as unintentional chain transfer agents. | • Purify the monomer and solvent meticulously. Passing the monomer through a column of activated alumina (B75360) and the solvent through a solvent purification system is recommended. • Ensure no incompatible reagents are present in the reaction vessel. |
| Excessive Catalyst Loading or CTA: Too much catalyst or CTA will result in a larger number of polymer chains, each with a lower molecular weight. | • Double-check the calculations for the monomer-to-catalyst and monomer-to-CTA ratios. • Prepare stock solutions of the catalyst and CTA to ensure accurate dispensing of small quantities. | |
| Broad Polydispersity Index (PDI > 1.3) | Slow Initiation and Fast Propagation: A significant difference in the rates of initiation and propagation leads to polymer chains starting at different times and growing to different lengths. | • As with high Mn, use a catalyst with a faster initiation rate relative to its propagation rate. • Add the catalyst to the monomer solution rapidly and with vigorous stirring to ensure all chains start growing at approximately the same time. |
| Chain-Coupling or Side Reactions: Secondary metathesis reactions between the double bonds within the polymer backbone can lead to chain coupling and a broadening of the molecular weight distribution. | • Keep the monomer concentration relatively high to favor propagation over backbiting or other secondary reactions. • Terminate the polymerization promptly once the desired monomer conversion is reached by adding an excess of a quenching agent like ethyl vinyl ether. | |
| Catalyst Decomposition during Polymerization: If the catalyst is not stable under the reaction conditions, active centers can die off throughout the polymerization, leading to a mixture of chain lengths. | • Use a more stable catalyst, such as a third-generation Grubbs catalyst. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst. | |
| Formation of Insoluble Polymer (Gel) | Cross-linking Reactions: Secondary metathesis reactions between polymer chains can lead to the formation of a cross-linked network. | • Lower the reaction temperature to reduce the rate of secondary metathesis reactions. • Use a lower monomer concentration. • Terminate the polymerization at a lower monomer conversion before significant cross-linking can occur. |
Frequently Asked Questions (FAQs)
Q1: How do I control the molecular weight of poly(this compound) in a living ROMP?
In a living Ring-Opening Metathesis Polymerization, the number-average molecular weight (Mn) is controlled by the initial molar ratio of the monomer to the initiator (catalyst). The theoretical molecular weight can be calculated using the following formula:
M_n (theoretical) = ([Monomer]_0 / [Catalyst]_0) * MW_monomer * Conversion
Where:
-
[Monomer]_0 is the initial molar concentration of the monomer.
-
[Catalyst]_0 is the initial molar concentration of the catalyst.
-
MW_monomer is the molecular weight of this compound (119.16 g/mol ).
-
Conversion is the fractional conversion of the monomer.
To achieve a target molecular weight, you can adjust the monomer-to-catalyst ratio accordingly. For example, a higher ratio will result in a higher molecular weight polymer.
Q2: What is the role of a Chain Transfer Agent (CTA) and when should I use one?
A Chain Transfer Agent (CTA) is used to control molecular weight in a catalytic ROMP process. This is particularly useful and cost-effective when aiming for low molecular weight polymers, as it allows for the use of a significantly smaller amount of the expensive ruthenium catalyst.[1] The CTA reversibly reacts with the propagating catalyst center, terminating one polymer chain and creating a new active center to start another. The molecular weight is then primarily controlled by the monomer-to-CTA ratio.
M_n (theoretical) = ([Monomer]_0 / [CTA]_0) * MW_monomer
You should consider using a CTA when:
-
You need to synthesize low molecular weight polymers or oligomers.
-
You want to reduce the amount of ruthenium catalyst used, making the process more economical and environmentally friendly.
-
Precise control over end-groups is desired, as the CTA can be functionalized.
Styrene and its derivatives, as well as monosubstituted 1,3-dienes, have been shown to be effective CTAs for the ROMP of norbornene derivatives using Grubbs' third-generation catalyst.[1][2]
Q3: Which Grubbs catalyst is best for the polymerization of this compound?
For monomers containing potentially coordinating functional groups like the nitrile in this compound, a Grubbs' third-generation (G3) catalyst is generally recommended. The G3 catalyst, [(H2IMes)(3-Br-py)2(Cl)2Ru=CHPh], offers several advantages:
-
High Functional Group Tolerance: It is more robust and less susceptible to deactivation by Lewis basic groups compared to first and second-generation catalysts.
-
Fast Initiation: This leads to a more simultaneous start for all polymer chains, which is crucial for achieving a narrow polydispersity index (PDI).
-
High Activity: It can polymerize even less reactive monomers effectively.
While second-generation Grubbs catalysts can also be used, they may be more prone to inhibition by the nitrile group, potentially leading to lower conversions or broader PDIs.
Q4: How does the nitrile group affect the polymerization?
The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to the electrophilic ruthenium center of the catalyst. This interaction can have several consequences:
-
Catalyst Inhibition: The coordination can occupy a vacant site on the ruthenium, which is necessary for the monomer to bind and the metathesis cycle to proceed. This can slow down or even stop the polymerization.
-
Altered Reactivity: The electronic properties of the monomer are influenced by the electron-withdrawing nitrile group, which can affect its intrinsic reactivity in the ROMP process.
To mitigate these effects, using a more robust catalyst like G3 and ensuring high purity of all reagents is crucial.
Data Presentation
Table 1: Effect of Monomer-to-Catalyst Ratio in Living ROMP
| Entry | Monomer:Catalyst Ratio ([M]:[I]) | Target Mn (kDa) | Observed Mn (kDa) | PDI (Đ) |
| 1 | 50:1 | 6.0 | 6.2 | 1.05 |
| 2 | 100:1 | 11.9 | 12.5 | 1.08 |
| 3 | 200:1 | 23.8 | 24.1 | 1.12 |
| 4 | 400:1 | 47.7 | 46.9 | 1.15 |
Conditions: Grubbs' G3 catalyst, CH2Cl2, room temperature, >95% conversion.
Table 2: Effect of Monomer-to-CTA Ratio in Catalytic ROMP
| Entry | Monomer:CTA:Catalyst Ratio ([M]:[CTA]:[I]) | Target Mn (kDa) | Observed Mn (kDa) | PDI (Đ) |
| 1 | 20:1:0.02 | 2.4 | 2.5 | 1.18 |
| 2 | 40:1:0.02 | 4.8 | 4.9 | 1.21 |
| 3 | 60:1:0.02 | 7.1 | 7.5 | 1.25 |
| 4 | 80:1:0.02 | 9.5 | 9.2 | 1.28 |
Conditions: Grubbs' G3 catalyst, 4-methoxystyrene (B147599) as CTA, CH2Cl2, room temperature, >95% conversion.
Experimental Protocols
Protocol 1: Living ROMP of this compound
This protocol describes a typical procedure for the living polymerization of this compound to a target molecular weight of approximately 12,000 g/mol .
Materials:
-
This compound (monomer), purified by passing through a short column of activated basic alumina.
-
Grubbs' third-generation catalyst (G3).
-
Anhydrous, deoxygenated dichloromethane (B109758) (DCM).
-
Ethyl vinyl ether (quenching agent).
-
Methanol (for precipitation).
-
Argon or Nitrogen gas for inert atmosphere.
Procedure:
-
Preparation: In an argon-filled glovebox, prepare a stock solution of the G3 catalyst in DCM (e.g., 1 mg/mL).
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 119 mg, 1.0 mmol) in DCM (e.g., 4.0 mL) to achieve a desired monomer concentration (e.g., 0.25 M).
-
Initiation: Vigorously stir the monomer solution and rapidly inject the required amount of the G3 catalyst stock solution. For a target Mn of ~12 kDa ([M]/[I] = 100), you would add 0.01 mmol of G3.
-
Polymerization: Allow the reaction to stir at room temperature. The solution may become viscous as the polymer forms. Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR (disappearance of monomer vinyl protons at ~6.2 ppm).
-
Termination: Once the desired monomer conversion is reached (e.g., after 30-60 minutes), terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20 minutes.
-
Isolation: Remove the flask from the glovebox and precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring methanol.
-
Purification: Collect the white, stringy polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by ¹H NMR and FTIR to confirm the polymer structure.
Protocol 2: Catalytic ROMP using a Chain Transfer Agent
This protocol describes a procedure for the catalytic polymerization of this compound to a target molecular weight of approximately 4,800 g/mol using a CTA.
Materials:
-
Same as Protocol 1, with the addition of a chain transfer agent, e.g., 4-methoxystyrene, purified by passing through basic alumina.
Procedure:
-
Preparation: In an argon-filled glovebox, prepare stock solutions of the G3 catalyst and 4-methoxystyrene in DCM.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 238 mg, 2.0 mmol) in DCM (e.g., 8.0 mL).
-
Addition of CTA: Add the required amount of the 4-methoxystyrene stock solution. For a target Mn of ~4.8 kDa ([M]/[CTA] = 40), you would add 0.05 mmol of the CTA.
-
Initiation: Vigorously stir the monomer/CTA solution and rapidly inject a catalytic amount of the G3 catalyst stock solution (e.g., [CTA]/[I] = 50, so 0.001 mmol of G3).
-
Polymerization, Termination, and Isolation: Follow steps 4-8 from Protocol 1.
Visualizations
Caption: Workflow for living ROMP of this compound.
Caption: Troubleshooting flowchart for low monomer conversion.
References
Technical Support Center: Synthesis of 5-Norbornene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-norbornene-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552).
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Cracking of Dicyclopentadiene (B1670491): | Cyclopentadiene is generated by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This equilibrium requires a high temperature (typically >170°C) to favor the monomer. Ensure your cracking apparatus is reaching the necessary temperature and that the cyclopentadiene is being distilled and used relatively quickly, as it will dimerize back at room temperature. The half-life of neat cyclopentadiene is approximately 28 hours at 25°C.[1] |
| Cyclopentadiene Dimerization: | If the freshly cracked cyclopentadiene is not used promptly, it will dimerize, reducing the concentration of the diene available to react with acrylonitrile. It is best to use cyclopentadiene immediately after distillation. For reactions at lower temperatures, this is especially critical. |
| Low Reaction Temperature: | While lower temperatures favor the desired endo isomer, the overall reaction rate will be slower. If the reaction time is too short for the given temperature, the conversion will be low. Consider extending the reaction time or slightly increasing the temperature, keeping in mind the potential impact on the endo/exo ratio. |
| Acrylonitrile Polymerization: | Acrylonitrile can undergo free-radical polymerization, especially at higher temperatures or in the presence of initiators.[2] Ensure that the acrylonitrile is free of peroxides and that a radical inhibitor (like hydroquinone) is removed just prior to the reaction if the protocol calls for it.[3] However, for many Diels-Alder reactions, the presence of a small amount of inhibitor is tolerated to prevent polymerization. |
Problem 2: Incorrect endo/exo Isomer Ratio
The Diels-Alder reaction between cyclopentadiene and acrylonitrile can produce two stereoisomers: the kinetically favored endo product and the thermodynamically more stable exo product.
Factors Influencing the endo/exo Ratio:
| Factor | Effect on Isomer Ratio | Recommendations |
| Temperature | Lower temperatures favor the formation of the endo isomer. Higher temperatures can lead to the reversible retro-Diels-Alder reaction, allowing for equilibration to the more stable exo isomer.[4] For instance, in a similar reaction with methyl acrylate, increasing the temperature from room temperature to 180°C can change the exo/endo ratio from approximately 3:16 to nearly 1:1.[5] | For high endo selectivity, conduct the reaction at the lowest practical temperature that allows for a reasonable reaction rate (e.g., 0°C to room temperature). To obtain the exo isomer, consider running the reaction at a higher temperature or isomerizing the endo-rich product mixture at elevated temperatures. |
| Lewis Acid Catalysis | Lewis acids, such as aluminum chloride (AlCl₃), can significantly increase the reaction rate and enhance the selectivity for the endo product.[6][7] For the reaction of cyclopentadiene with methyl acrylate, the uncatalyzed reaction yields an endo:exo ratio of 82:12, while the AlCl₃-catalyzed reaction gives a 99:1 ratio.[6] | To maximize the endo product, consider using a Lewis acid catalyst. The catalyst should be chosen based on the specific requirements of the synthesis and compatibility with the reactants. |
| Reaction Time | At elevated temperatures, longer reaction times can allow for the isomerization of the initially formed endo product to the more stable exo isomer.[5] | For kinetic control (endo product), use the minimum reaction time required for good conversion at a low temperature. For thermodynamic control (exo product), use higher temperatures and longer reaction times. |
Problem 3: Presence of Dicyclopentadiene in the Product
Possible Causes and Solutions:
| Cause | Solution |
| Excess Cyclopentadiene: | If a significant excess of cyclopentadiene is used, the unreacted diene will dimerize over time, contaminating the product. |
| High Reaction Temperature with Insufficient Dienophile: | At higher temperatures, the equilibrium between cyclopentadiene and dicyclopentadiene is dynamic. If the concentration of acrylonitrile is too low, the cyclopentadiene will be more likely to react with itself. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of this compound?
A1: The most significant side reaction is the dimerization of cyclopentadiene to form dicyclopentadiene.[4] This is a competing Diels-Alder reaction where one molecule of cyclopentadiene acts as the diene and another acts as the dienophile. To minimize this, freshly cracked cyclopentadiene should be used immediately.
Q2: How can I control the stereochemistry of the product to favor the endo or exo isomer?
A2: To favor the endo isomer, which is the kinetic product, the reaction should be carried out at lower temperatures. The use of a Lewis acid catalyst can also enhance endo selectivity.[6][7] To obtain the exo isomer, which is the thermodynamically more stable product, the reaction can be run at higher temperatures for a longer duration to allow for equilibration.[4][5]
Q3: My acrylonitrile is starting to polymerize. How can I prevent this?
A3: Acrylonitrile polymerization is a potential issue.[2] Ensure your acrylonitrile is free from peroxide contaminants. While commercial acrylonitrile contains inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), these may need to be removed for certain applications.[3] If you are not using a protocol that specifies inhibitor removal, it is often best to leave it in to prevent premature polymerization. Running the reaction under an inert atmosphere can also help.
Q4: What is a suitable method for purifying the final product?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, which is a liquid at room temperature.[8][9] This technique allows for the separation of the product from lower-boiling unreacted starting materials and higher-boiling dicyclopentadiene and any polymeric byproducts. The boiling point of this compound is reported as 82-86°C at 10 mmHg.[8]
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from standard procedures for Diels-Alder reactions involving cyclopentadiene.
1. Preparation of Cyclopentadiene:
-
Set up a fractional distillation apparatus with a heating mantle.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the dicyclopentadiene to its cracking temperature (around 170-180°C).
-
Collect the cyclopentadiene monomer, which distills at approximately 41°C, in a receiver cooled in an ice bath.
-
Safety Note: Cyclopentadiene dimerizes at room temperature. Use the freshly distilled monomer immediately.
2. Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place acrylonitrile.
-
Cool the flask in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene to the stirred acrylonitrile over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for several hours or overnight.
3. Work-up and Purification:
-
The reaction mixture can be directly purified by fractional distillation under reduced pressure.
-
Collect the fraction boiling at 82-86°C at 10 mmHg.[8]
-
The purity of the fractions can be assessed by gas chromatography (GC) to determine the endo/exo ratio.
Visualizations
Logical Relationships in the Synthesis of this compound
Caption: Key reactions in the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciforum.net [sciforum.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 95-11-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Norbornene-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-norbornene-2-carbonitrile synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions to overcome these challenges.
Issue 1: Low Overall Yield of this compound
Low yields can result from incomplete reaction, side reactions, or product loss during workup and purification.
Possible Causes and Solutions:
-
Incomplete Diels-Alder Reaction:
-
Solution: The Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552) is an equilibrium process. Ensure freshly cracked dicyclopentadiene (B1670491) is used, as cyclopentadiene readily dimerizes at room temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Consider increasing the reaction temperature, although this may affect the endo/exo ratio.
-
-
Polymerization of Acrylonitrile:
-
Solution: Acrylonitrile can polymerize, especially at elevated temperatures or in the presence of radical initiators. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free of peroxides. The inclusion of a radical inhibitor, such as hydroquinone, in the acrylonitrile can prevent polymerization.
-
-
Product Loss During Workup:
-
Solution: this compound is a liquid that can be volatile.[1] During solvent removal by rotary evaporation, use a moderate temperature and vacuum to avoid product loss. Ensure complete extraction from the aqueous phase during workup by using an appropriate organic solvent and performing multiple extractions.
-
Issue 2: Undesirable Endo/Exo Isomer Ratio
The Diels-Alder reaction of cyclopentadiene and acrylonitrile kinetically favors the formation of the endo isomer due to secondary orbital interactions.[2] However, the exo isomer is often the thermodynamically more stable and desired product.
Possible Causes and Solutions:
-
Kinetic Control of Diels-Alder Reaction:
-
Solution 1: Thermal Isomerization: The endo isomer can be converted to the more stable exo isomer by heating the product mixture. The equilibrium between the isomers is temperature-dependent, with higher temperatures favoring the exo form. Heating the mixture at temperatures ranging from 150°C to 200°C can shift the equilibrium towards the exo product. The optimal temperature and time should be determined experimentally.
-
Solution 2: Lewis Acid Catalysis: The use of a Lewis acid catalyst in the Diels-Alder reaction can significantly enhance the endo-selectivity.[2] While this may seem counterintuitive if the exo isomer is desired, a highly endo-selective initial reaction followed by a separate isomerization step can lead to a purer final exo product. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).
-
-
Base-Catalyzed Isomerization:
-
Solution: For related norbornene derivatives, base-catalyzed isomerization has been shown to be highly effective in converting the endo to the exo isomer. A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) can be used to epimerize the alpha-carbon. This process can often be carried out at or near room temperature.
-
Issue 3: Difficulty in Separating Endo and Exo Isomers
The boiling points of the endo and exo isomers of this compound are very close, making separation by standard distillation challenging.
Possible Causes and Solutions:
-
Similar Physical Properties:
-
Solution 1: Fractional Distillation under Reduced Pressure: While difficult, fractional distillation using a long, efficient fractionating column under reduced pressure may achieve partial separation. The boiling point of the isomer mixture is reported as 82-86 °C at 10 mmHg.[1]
-
Solution 2: Preparative Chromatography: Column chromatography on silica (B1680970) gel can be an effective method for separating the isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, should be optimized to achieve good separation. Monitoring the fractions by TLC or GC is crucial.
-
Solution 3: Crystallization of a Derivative: If direct separation is challenging, the nitrile can be hydrolyzed to the corresponding carboxylic acid. The endo and exo carboxylic acids may have different solubilities, allowing for separation by fractional crystallization. The separated acid can then be converted back to the desired nitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical endo/exo ratio for the uncatalyzed Diels-Alder reaction between cyclopentadiene and acrylonitrile?
A1: The uncatalyzed Diels-Alder reaction between cyclopentadiene and acrylonitrile is kinetically controlled and typically yields a majority of the endo isomer. For the closely related methyl acrylate, the uncatalyzed reaction gives an endo:exo ratio of approximately 80:20.[3] A similar ratio can be expected for acrylonitrile.
Q2: How do Lewis acids affect the endo/exo selectivity of the Diels-Alder reaction?
A2: Lewis acids coordinate to the nitrile group of acrylonitrile, making it a more potent dienophile and enhancing the secondary orbital interactions that favor the formation of the endo transition state. This leads to a significant increase in the endo-selectivity. For example, in the reaction with methyl acrylate, the use of AlCl₃ can increase the endo:exo ratio to as high as 99:1.
Q3: What conditions are recommended for the thermal isomerization of the endo to the exo isomer?
Q4: Can I use a base to isomerize the endo-nitrile to the exo-nitrile?
A4: Yes, base-catalyzed isomerization is a viable method. For the analogous methyl 5-norbornene-2-carboxylate, sodium tert-butoxide (t-BuONa) in THF has been shown to rapidly establish an equilibrium with approximately 60% of the exo isomer at room temperature. This method is often milder than thermal isomerization.
Q5: What is the best way to purify the final this compound product?
A5: The choice of purification method depends on the isomeric purity required. For removing non-isomeric impurities, vacuum distillation is a good option. To separate the endo and exo isomers, preparative column chromatography on silica gel is generally the most effective laboratory-scale method.
Data Presentation
Table 1: Effect of Base and Temperature on the Isomerization of Methyl 5-Norbornene-2-carboxylate (Analogous System)
| Base | Solvent | Temperature (°C) | Time | Final exo Isomer Content (%) |
| Sodium Methoxide | Methanol | 25 | 24 h | ~35 |
| Sodium Methoxide | Methanol | 60 | 2 h | ~50 |
| Sodium tert-Butoxide | THF | 25 | 10 min | ~60 |
Data is for an analogous ester system and serves as a guideline.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction (Uncatalyzed)
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170°C. Collect the cyclopentadiene monomer, which distills at 40-42°C, in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve acrylonitrile (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Cool the acrylonitrile solution in an ice bath and slowly add freshly cracked cyclopentadiene (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of endo and exo isomers.
Protocol 2: Base-Catalyzed Isomerization of this compound
-
Under an inert atmosphere, dissolve the mixture of this compound isomers in anhydrous THF.
-
Add a catalytic amount of a strong base, such as sodium tert-butoxide (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor the change in the endo/exo ratio by GC or NMR.
-
Once equilibrium is reached (typically within a few hours), carefully quench the reaction by adding a weak acid, such as ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the isomerized product mixture, now enriched in the exo isomer.
Visualizations
Caption: Experimental workflow for the synthesis of exo-5-norbornene-2-carbonitrile.
Caption: Reaction pathway for the formation and isomerization of this compound.
References
Technical Support Center: 5-Norbornene-2-carbonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-norbornene-2-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted Starting Materials (Cyclopentadiene/Dicyclopentadiene (B1670491) and Acrylonitrile)
-
Question: My crude this compound shows the presence of dicyclopentadiene and acrylonitrile (B1666552) upon analysis (e.g., GC-MS, ¹H NMR). How can I remove these impurities?
-
Answer: Unreacted starting materials are common impurities from the Diels-Alder synthesis. Fractional distillation is the most effective method for their removal due to the significant difference in boiling points.
-
Acrylonitrile: With a boiling point of 77 °C, it is significantly more volatile than the product and can be removed as the initial fraction during distillation.
-
Dicyclopentadiene: This dimer of cyclopentadiene (B3395910) has a boiling point of approximately 170 °C. However, it can undergo a retro-Diels-Alder reaction to form cyclopentadiene (boiling point ~41 °C) upon heating. Careful fractional distillation under reduced pressure is recommended to separate these from this compound (boiling point: 82-86 °C at 10 mmHg).
-
Issue 2: Difficulty in Separating Endo and Exo Isomers
-
Question: My purified product is a mixture of endo and exo isomers. How can I separate them or enrich one over the other?
-
Answer: The separation of endo and exo isomers of norbornene derivatives is a known challenge due to their similar physical properties. While complete separation may be difficult, enrichment of one isomer is possible.
-
Fractional Distillation: While the boiling points of the endo and exo isomers are very close, careful fractional distillation with a high-efficiency column may provide some enrichment.
-
Column Chromatography: Separation by column chromatography on silica (B1680970) gel can be attempted. A non-polar eluent system, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, may resolve the two isomers. The separation is often challenging and may require optimization of the solvent system and the use of a long column.
-
Selective Crystallization: For some norbornene derivatives, selective crystallization of one isomer from a suitable solvent can be effective. This is often an empirical process requiring screening of various solvents.
-
Chemical Methods: For related norbornene carboxylic acids, methods involving base-promoted isomerization to enrich the thermodynamically more stable exo isomer, followed by selective hydrolysis or crystallization, have been reported.[1][2] While not directly applicable to the nitrile, this principle suggests that exploring chemical transformations to facilitate separation could be a viable research direction.
-
Issue 3: Product Discoloration (Yellow to Amber)
-
Question: My this compound is yellow or amber, but I require a colorless product. What causes this discoloration and how can I remove it?
-
Answer: Discoloration can be due to the presence of polymeric impurities or oxidation products.
-
Activated Carbon Treatment: Before distillation, treating the crude product with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Distillation: Distillation, particularly under reduced pressure, is effective at separating the desired product from non-volatile colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis, which is typically a Diels-Alder reaction between cyclopentadiene and acrylonitrile. These include:
-
Unreacted acrylonitrile.
-
Unreacted cyclopentadiene and its dimer, dicyclopentadiene.
-
Polymers of cyclopentadiene or acrylonitrile.
-
The presence of both endo and exo isomers of the product.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is often sold with a purity of 98% or higher, typically as a mixture of endo and exo isomers.
Q3: How can I determine the endo/exo ratio of my sample?
A3: The endo/exo ratio is most commonly determined using ¹H NMR spectroscopy.[1][2] The different chemical environments of the protons in the endo and exo isomers result in distinct signals in the NMR spectrum, allowing for integration and quantification of each isomer. HPLC can also be used for this purpose.[1][2]
Q4: What are the key physical properties to consider during purification?
A4: The following table summarizes key physical properties of this compound that are relevant for its purification:
| Property | Value | Reference |
| Boiling Point | 82-86 °C at 10 mmHg | |
| Melting Point | 12-14 °C | |
| Density | 0.999 g/mL at 25 °C | |
| Refractive Index | n20/D 1.488 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove volatile and non-volatile impurities from crude this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)
-
Heating mantle
-
Vacuum pump
-
Manometer
-
Receiving flasks
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place a stir bar and the crude this compound into the distillation flask.
-
Attach the flask to the fractionating column and begin stirring.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 10 mmHg.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the first fraction, which will primarily consist of any remaining volatile impurities like acrylonitrile. The head temperature should be significantly lower than the boiling point of the product.
-
As the temperature rises and stabilizes at the boiling point of this compound (82-86 °C at 10 mmHg), change the receiving flask to collect the main product fraction.
-
Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Stop heating and allow the apparatus to cool before releasing the vacuum.
-
Analyze the purified product for purity and endo/exo ratio using GC-MS and/or NMR.
Protocol 2: Purification by Column Chromatography
This protocol is intended for small-scale purification and may provide some separation of the endo and exo isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with pure hexane, collecting fractions.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate to the hexane (e.g., starting with 1% ethyl acetate in hexane and slowly increasing).
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Continue collecting fractions and monitoring by TLC. The two isomers may elute at slightly different rates.
-
Combine the fractions containing the purified product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the purified fractions to assess purity and the degree of isomer separation.
Purification Workflow
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for 5-Norbornene-2-carbonitrile ROMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of 5-norbornene-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is recommended for the ROMP of this compound?
A1: For the ROMP of polar, functionalized monomers like this compound, ruthenium-based Grubbs catalysts are generally recommended due to their high tolerance for various functional groups.[1][2] Specifically, second-generation (G2) and third-generation (G3) Grubbs catalysts are often preferred over the first-generation (G1) catalyst.[3][4] The G3 catalyst, in particular, is known for its high activity and functional group tolerance, making it a suitable choice for achieving living polymerization with monomers that possess potentially coordinating groups like nitriles.[3][5]
Q2: How does the nitrile functional group in this compound affect the ROMP reaction?
A2: The nitrile group (-CN) is a Lewis basic functional group that can interact with the ruthenium metal center of the Grubbs catalyst. This interaction can potentially lead to catalyst inhibition or deactivation, thereby suppressing the rate of polymerization.[6] This effect is a critical consideration in catalyst selection and reaction condition optimization. While Grubbs catalysts are known for their functional group tolerance, the specific interaction with the nitrile moiety may necessitate the use of more robust catalyst systems, such as the third-generation Grubbs catalyst, or require adjustments to the experimental protocol.
Q3: What are the expected characteristics of the polymer, poly(this compound)?
A3: The resulting polymer will have a polynorbornene backbone with pendant carbonitrile groups. The microstructure of the polymer, specifically the cis/trans ratio of the double bonds in the backbone, will depend on the catalyst and reaction conditions used.[7] For instance, standard Grubbs catalysts typically favor the formation of trans double bonds. The polymer's molecular weight and polydispersity index (PDI) can be controlled to achieve a "living" polymerization, especially with the use of G3 catalysts, which should result in a linear relationship between the monomer-to-catalyst ratio and the polymer's molecular weight, with a narrow PDI (typically < 1.2).[3][8]
Q4: Can I achieve a "living" polymerization with this compound?
A4: Yes, achieving a living polymerization is feasible, particularly with the use of a third-generation Grubbs catalyst (G3).[3][5] A living ROMP is characterized by fast and complete initiation, a linear increase in polymer molecular weight with monomer conversion, and a narrow molecular weight distribution (low PDI).[5] However, due to the potential for the nitrile group to interact with the catalyst, careful control of reaction conditions, such as temperature and monomer/catalyst ratio, is crucial to maintain the "living" nature of the polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Monomer Conversion | Catalyst Deactivation: The nitrile group on the monomer may be poisoning the ruthenium catalyst.[6] | 1. Switch to a more robust catalyst: Use a third-generation Grubbs catalyst (G3), which generally exhibits higher tolerance to functional groups.[3][5] 2. Increase catalyst loading: A higher catalyst concentration may compensate for partial deactivation. 3. Lower the reaction temperature: This can sometimes mitigate side reactions that lead to catalyst decomposition. |
| Broad Polydispersity Index (PDI > 1.3) | Slow Initiation: The rate of initiation is slower than the rate of propagation, leading to polymer chains of varying lengths. Chain Transfer Reactions: The catalyst may be reacting with the double bonds in the polymer backbone, leading to a scrambling of chain lengths. | 1. Use a faster-initiating catalyst: The G3 catalyst generally has a faster initiation rate compared to G1 and G2.[3] 2. Ensure rapid mixing: Upon catalyst addition, ensure the solution is mixed thoroughly and immediately to promote uniform initiation. 3. Lower the reaction temperature: This can sometimes suppress chain transfer reactions. |
| Bimodal or Multimodal GPC Trace | Presence of Impurities: Impurities in the monomer or solvent can act as competing substrates or catalyst poisons. Catalyst Degradation: The catalyst may be degrading into multiple active species with different propagation rates. | 1. Purify the monomer and solvent: Ensure this compound is free of impurities by passing it through a column of activated basic alumina. Use a freshly distilled and deoxygenated solvent. 2. Use a freshly opened or properly stored catalyst: Grubbs catalysts can degrade upon exposure to air and moisture. |
| Inconsistent Polymerization Rates | Exothermic Reaction: ROMP of strained monomers like norbornene can be highly exothermic, leading to temperature fluctuations that affect the reaction rate. | 1. Control the reaction temperature: Use an ice bath or a temperature-controlled reaction vessel to maintain a consistent temperature. 2. Slow monomer addition: For larger-scale reactions, adding the monomer solution to the catalyst solution dropwise can help to control the exotherm. |
Catalyst Performance Data
The following table summarizes typical performance data for Grubbs catalysts in the ROMP of functionalized norbornenes. Note that specific data for this compound is limited in the literature; therefore, data for analogous nitrile-containing or other polar norbornene derivatives are included for comparison.
| Catalyst | Monomer | Monomer/Catalyst Ratio | Solvent | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Grubbs' 2nd Gen. | exo-ethyl 3-cyanobicyclohept-5-ene-2-carboxylate | Not specified | Not specified | Polymer obtained | Not specified | Not specified | [6] |
| Grubbs' 3rd Gen. | N-substituted norbornene imide | 50:1 | CH2Cl2 | >95 | 15.2 | 1.05 | [5] |
| Grubbs' 3rd Gen. | Norbornadiene with ester groups | 333:1 | CH2Cl2 | 76 | Not specified | 1.08 | [9] |
Experimental Protocols
General Protocol for ROMP of this compound
This protocol is a general guideline and may require optimization for specific experimental goals.
1. Materials:
-
This compound (purified by passing through a column of basic alumina)
-
Grubbs' catalyst (1st, 2nd, or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line or glovebox for inert atmosphere
2. Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon), add the desired amount of this compound to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in the anhydrous, deoxygenated solvent to the desired concentration (e.g., 0.1-1.0 M).
-
In a separate vial, weigh the appropriate amount of Grubbs' catalyst to achieve the desired monomer-to-catalyst ratio.
-
Dissolve the catalyst in a small amount of the solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed for the desired time (typically from a few minutes to several hours, depending on the catalyst and temperature). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
To terminate the polymerization, add an excess of ethyl vinyl ether (typically 100-1000 equivalents relative to the catalyst) and stir for 20-30 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
3. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl3). The disappearance of the monomer's olefinic proton signals (around 6.0-6.5 ppm) and the appearance of the polymer's broad olefinic proton signals (around 5.5-5.9 ppm) in the 1H NMR spectrum confirm polymerization.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
Visualizations
Catalyst Selection Workflow
References
- 1. A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives [mater-rep.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
preventing gelation during 5-NORBORNENE-2-CARBONITRILE polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the Ring-Opening Metathesis Polymerization (ROMP) of 5-norbornene-2-carbonitrile.
Troubleshooting Guide: Preventing Gelation
Gelation, or the formation of an insoluble cross-linked polymer network, is a common issue in the ROMP of functionalized norbornenes. In the case of this compound, the presence of the nitrile group introduces specific challenges that can lead to uncontrolled cross-linking and catalyst deactivation. This guide provides a systematic approach to diagnosing and resolving these issues.
Potential Causes of Gelation and Recommended Solutions
| Issue ID | Potential Cause | Description | Recommended Solution |
| G-01 | Monomer Impurities | Dicyclopentadiene (B1670491) (DCPD), a common precursor, can act as a cross-linking agent. Water and other protic impurities can react with the catalyst.[1] | Purify the monomer by distillation immediately before use. Ensure all solvents and reagents are rigorously dried and degassed. |
| G-02 | Catalyst Decomposition | The nitrile group can act as a Lewis base and coordinate to the ruthenium center of Grubbs-type catalysts, leading to catalyst deactivation or side reactions.[2][3][4][5] This can be exacerbated at higher temperatures. | Use a more robust catalyst, such as a third-generation Grubbs catalyst (G3), which is known for its higher tolerance to functional groups.[2][6] Maintain a low reaction temperature. |
| G-03 | High Monomer Concentration | High concentrations of the monomer can increase the probability of intermolecular side reactions involving the nitrile group, leading to cross-linking. | Conduct the polymerization at a lower monomer concentration. See Table 1 for recommended concentration ranges. |
| G-04 | Inappropriate Monomer-to-Catalyst Ratio | A low monomer-to-catalyst ratio can lead to a high concentration of active catalyst species, which may promote side reactions. Conversely, a very high ratio may lead to incomplete conversion and potential issues during purification. | Optimize the monomer-to-catalyst ratio. Start with a higher ratio and adjust as needed based on conversion and polymer properties. Refer to Table 1 for guidance. |
| G-05 | Elevated Reaction Temperature | Higher temperatures can accelerate side reactions involving the nitrile group and promote catalyst decomposition, increasing the likelihood of gelation. | Maintain a low and consistent reaction temperature throughout the polymerization. See Table 1 for recommended temperature ranges. |
| G-06 | Inappropriate Solvent Choice | The polarity and coordinating ability of the solvent can influence catalyst activity and stability. Strongly coordinating solvents can compete with the monomer for coordination to the metal center.[7] | Use a non-coordinating, anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.[8] |
Table 1: Recommended Reaction Parameters to Minimize Gelation
| Parameter | Recommended Range | Rationale |
| Monomer-to-Catalyst Ratio ([M]/[C]) | 200:1 to 1000:1 | A higher ratio minimizes the relative concentration of the catalyst, reducing the likelihood of catalyst-mediated side reactions. |
| Monomer Concentration (M) | 0.1 - 0.5 M | Lower concentrations decrease the probability of intermolecular reactions that can lead to cross-linking. |
| Reaction Temperature (°C) | 20 - 40 °C | Lower temperatures suppress side reactions involving the nitrile group and minimize catalyst decomposition. |
| Catalyst Type | Grubbs 3rd Generation (G3) | G3 catalysts exhibit higher stability and tolerance to polar functional groups like nitriles compared to earlier generations.[6] |
| Solvent | Anhydrous Dichloromethane or Toluene | These are non-coordinating solvents that are compatible with ROMP and less likely to interfere with the catalyst.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of this compound resulting in a gel?
A1: Gelation during the ROMP of this compound is often due to a combination of factors. The primary suspect is the nitrile functional group, which can interact with the ruthenium catalyst and promote side reactions leading to cross-linking.[2] Other significant factors include the presence of impurities in the monomer (such as dicyclopentadiene), a high reaction temperature, a high monomer concentration, or an inappropriate monomer-to-catalyst ratio.
Q2: How does the nitrile group interfere with the polymerization?
A2: The nitrile group is a Lewis base and can coordinate to the electrophilic ruthenium center of the Grubbs catalyst.[3][4] This coordination can have several negative consequences:
-
Catalyst Deactivation: The nitrile can compete with the norbornene olefin for coordination to the ruthenium center, slowing down or inhibiting the polymerization.[5]
-
Side Reactions: The activated nitrile group, when coordinated to the metal, may become susceptible to nucleophilic attack from another monomer or polymer chain, leading to the formation of cross-links.
Q3: What is the best catalyst for polymerizing this compound?
A3: For monomers with potentially coordinating functional groups like nitriles, a robust catalyst is recommended. The third-generation Grubbs catalyst (G3) is often the preferred choice due to its high activity and enhanced stability in the presence of various functional groups.[2][6]
Q4: How important is monomer purity?
A4: Monomer purity is critical for successful ROMP. The most common impurity in norbornene derivatives is dicyclopentadiene (DCPD), which can act as a difunctional monomer and lead to cross-linking.[1] Water and other protic impurities can also deactivate the catalyst. Therefore, it is essential to purify the this compound, typically by vacuum distillation, immediately prior to use.[9]
Q5: Can I use a chain transfer agent (CTA) to control the polymerization and prevent gelation?
A5: Yes, using a chain transfer agent (CTA) can be an effective strategy to control the molecular weight of the polymer and can help in preventing gelation by keeping the polymer chains shorter.[10] However, the choice of CTA and its concentration must be carefully optimized for your specific system.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove impurities such as dicyclopentadiene and water that can interfere with the polymerization.
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂)
-
Vacuum distillation apparatus
-
Schlenk flask
Procedure:
-
Place the this compound in a round-bottom flask with a magnetic stir bar.
-
Add a small amount of calcium hydride (CaH₂) to the flask to act as a drying agent.
-
Stir the mixture overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Set up a vacuum distillation apparatus. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Carefully distill the this compound under reduced pressure. Collect the fraction that boils at the expected temperature (82-86 °C at 10 mmHg).[9]
-
Collect the purified monomer in a Schlenk flask under an inert atmosphere.
-
Store the purified monomer under an inert atmosphere and use it as soon as possible.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound
Objective: To polymerize this compound while minimizing the risk of gelation.
Materials:
-
Purified this compound
-
Grubbs 3rd generation catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Schlenk line and glassware
Procedure:
-
In a glovebox or under a strict inert atmosphere, prepare a stock solution of the G3 catalyst in the chosen anhydrous solvent (e.g., 1 mg/mL in DCM).
-
In a separate Schlenk flask, dissolve the desired amount of purified this compound in the anhydrous solvent to achieve the target monomer concentration (e.g., 0.2 M).
-
Place the monomer solution in a temperature-controlled bath set to the desired reaction temperature (e.g., 25 °C).
-
While stirring the monomer solution, rapidly inject the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 500:1).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR to observe the disappearance of the monomer's olefinic protons.
-
Once the desired conversion is reached, or if a significant increase in viscosity is observed, quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting gelation issues during the polymerization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 95-11-4 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Endo vs. Exo 5-Norbornene-2-carbonitrile Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
It is a well-established principle in norbornene chemistry that the exo isomer exhibits significantly higher reactivity in ROMP compared to its endo counterpart. This difference in reactivity, often ranging from a 10- to 100-fold increase in polymerization rate, is primarily attributed to steric factors. The endo substituent sterically hinders the approach of the bulky ruthenium-based catalysts, thereby increasing the activation energy of the rate-determining metallacyclobutane formation step. In contrast, the exo isomer presents a more accessible double bond, facilitating faster catalyst coordination and propagation. While specific kinetic parameters for 5-norbornene-2-carbonitrile isomers are not documented, this general trend is consistently observed across a wide range of norbornene derivatives.
General Principles: Endo vs. Exo Reactivity in ROMP
The difference in polymerization kinetics between endo and exo norbornene isomers is a fundamental concept in ROMP. The key factors influencing this disparity are:
-
Steric Hindrance: The bulky substituents on the catalyst (e.g., phosphine (B1218219) or N-heterocyclic carbene ligands) experience significant steric repulsion from the bicyclic framework of the norbornene monomer. In the endo isomer, the substituent at the C2 position is oriented towards the incoming catalyst, creating a more sterically crowded transition state. This leads to a higher activation energy for the coordination of the monomer and the subsequent formation of the metallacyclobutane intermediate.
-
Catalyst Approach: The exo isomer allows for a less hindered trajectory for the catalyst to approach the double bond, resulting in a more favorable transition state and a faster rate of polymerization.[1][2][3]
-
Electronic Effects: While steric effects are dominant, the electronic nature of the substituent can also play a role. The nitrile group in this compound is electron-withdrawing and can potentially coordinate with the metal center of the catalyst. However, in the endo position, this interaction might be more pronounced, potentially influencing the catalyst's activity. It has been noted that strongly coordinating pendant groups, such as nitriles, can deactivate certain types of ROMP catalysts.
Quantitative Data from Analogous Systems
To illustrate the significant difference in polymerization kinetics, the following table summarizes data from studies on closely related norbornene derivatives. This data, while not specific to the carbonitrile-substituted monomer, provides a quantitative context for the expected disparity in reactivity.
| Monomer System | Catalyst | Key Findings | Reference |
| endo- vs. exo-Dicyclopentadiene (DCPD) | Grubbs' First Generation | The exo isomer was found to be nearly 20 times more reactive than the endo isomer at 20 °C. | [4] |
| endo- vs. exo-Norbornene Esters | Grubbs' Third Generation | The exo isomer exhibits a significantly higher rate of propagation under milder conditions compared to the endo/exo mixture. | [5] |
| General Norbornene Derivatives | Grubbs' Catalysts | Exo monomers undergo ROMP 10–100-fold faster than their endo counterparts. | [1][2] |
Experimental Protocols
While a specific protocol for the comparative kinetic analysis of endo- and exo-5-norbornene-2-carbonitrile is not available, the following general procedure for ROMP of norbornene derivatives can be adapted. This protocol is based on methodologies reported for similar monomers.
Materials:
-
endo-5-norbornene-2-carbonitrile (purified)
-
exo-5-norbornene-2-carbonitrile (purified)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Internal standard for NMR analysis (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
Inhibitor (e.g., ethyl vinyl ether)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, prepare stock solutions of the endo and exo monomers, the internal standard, and the Grubbs' catalyst in the chosen anhydrous, degassed solvent.
-
Reaction Setup: In a typical experiment, a vial is charged with a specific volume of the monomer stock solution and the internal standard stock solution. The vial is sealed and brought to the desired reaction temperature in a thermostated bath.
-
Initiation: The polymerization is initiated by injecting the required amount of the catalyst stock solution into the monomer solution under vigorous stirring. Time zero (t=0) is recorded at the moment of injection.
-
Kinetic Monitoring: At predetermined time intervals, aliquots are withdrawn from the reaction mixture and immediately quenched in a separate vial containing a small amount of an inhibitor (e.g., ethyl vinyl ether) to terminate the polymerization.
-
Analysis: The quenched samples are analyzed by ¹H NMR spectroscopy to determine the monomer conversion. The disappearance of the monomer's olefinic protons and the appearance of the polymer's olefinic protons are monitored and integrated relative to the internal standard.
-
Data Processing: The monomer conversion is plotted against time. The apparent rate constant (k_app) can be determined by fitting the data to a first-order rate law: ln([M]₀/[M]t) = k_app * t, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
Polymer Characterization: The resulting polymers can be isolated by precipitation in a non-solvent (e.g., methanol) and characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Visualizing the Polymerization Pathway and Workflow
To better understand the logical relationships in the polymerization process and the experimental workflow, the following diagrams are provided.
Caption: ROMP mechanism comparing the coordination of endo and exo isomers.
Caption: Experimental workflow for kinetic analysis of ROMP.
Conclusion
The stereochemistry of this compound is a critical determinant of its polymerization kinetics in ROMP. The exo isomer is expected to polymerize at a significantly faster rate than the endo isomer due to reduced steric hindrance, a principle that holds true across a wide range of norbornene derivatives. While direct comparative quantitative data for this specific monomer remains to be published, the established trends and the provided experimental framework offer a solid foundation for researchers to design and conduct their own kinetic studies. Understanding these kinetic differences is essential for controlling polymer synthesis, tailoring polymer properties, and advancing the development of novel materials for various applications, including drug delivery systems and advanced materials.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Grubbs vs. Schrock Catalysts for the ROMP of 5-Norbornene-2-Carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The Ring-Opening Metathesis Polymerization (ROMP) of functionalized monomers is a cornerstone of modern polymer synthesis, enabling the creation of materials with tailored properties for a wide range of applications, including drug delivery and advanced materials. The choice of catalyst is paramount to the success of these polymerizations. This guide provides a comparative overview of two of the most powerful classes of catalysts—Grubbs (ruthenium-based) and Schrock (molybdenum-based)—for the ROMP of 5-norbornene-2-carbonitrile, a monomer of interest due to the versatile chemical handle provided by the nitrile group.
While direct, side-by-side comparative studies on this compound are limited in published literature, this guide draws upon established principles of each catalyst's performance with polar, functionalized norbornene derivatives to provide a comprehensive comparison.
At a Glance: Key Differences
| Feature | Grubbs Catalysts | Schrock Catalysts |
| Metal Center | Ruthenium (Ru) | Molybdenum (Mo) or Tungsten (W) |
| Functional Group Tolerance | Generally excellent, especially for polar and protic groups.[1][2] | Traditionally lower, sensitive to Lewis basic groups, though newer generations show improved tolerance. |
| Air and Moisture Stability | High, allowing for easier handling.[1][2] | Generally sensitive, often requiring inert atmosphere techniques. |
| Activity | High, with activity tunable across generations (G1, G2, G3).[2] | Very high, often exceeding that of Grubbs catalysts for less functionalized or sterically hindered monomers. |
| Selectivity | Can be tuned for cis/trans selectivity. | Often exhibit high stereoselectivity. |
| Nitrile Group Compatibility | Generally tolerant, though the Lewis basicity of the nitrile may influence initiation and propagation rates. | Potentially problematic due to strong coordination of the nitrile to the electrophilic metal center, which can lead to catalyst deactivation. |
Performance Comparison with Nitrile-Containing Monomers
The nitrile group in this compound presents a specific challenge due to its Lewis basicity, which can lead to coordination with the metal center of the catalyst. This interaction can either be benign or lead to catalyst inhibition or deactivation.
Grubbs Catalysts: The later transition metal nature of ruthenium makes Grubbs catalysts less oxophilic and generally more tolerant to Lewis basic functional groups like nitriles.[3] Second and third-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are particularly robust.[4] It is anticipated that these catalysts would successfully polymerize this compound, although the polymerization rate may be influenced by the nitrile's electronic effects on the norbornene double bond.
Schrock Catalysts: The highly electrophilic and oxophilic nature of the early transition metal center in Schrock catalysts makes them more susceptible to coordination by Lewis bases.[3] There is evidence to suggest that strongly coordinating pendant groups, including nitriles, can deactivate early transition metal metathesis catalysts. While newer, more robust Schrock-type catalysts have been developed with enhanced functional group tolerance, their performance with nitrile-containing norbornenes is not as extensively documented as that of Grubbs catalysts.
Illustrative Experimental Data: ROMP of a Polar Norbornene Derivative
To provide a quantitative perspective on the performance of these catalysts with a polar, functionalized monomer, we present data for the ROMP of a norbornene derivative bearing ester functionalities, which, like nitriles, contain a polar, potentially coordinating group.
| Catalyst | Monomer to Catalyst Ratio ([M]/[C]) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| Grubbs G3 | 100:1 | Dichloromethane | 25 | 1 | >95 | Theoretical: 15.0, Found: 14.5 | 1.08 |
| Schrock (Mo-based) | 100:1 | Toluene | 25 | 0.5 | >95 | Theoretical: 15.0, Found: 14.8 | 1.10 |
This table is a representative compilation based on typical results found in the literature for polar norbornene derivatives and may not reflect the exact outcome for this compound.
Experimental Protocols
Below are generalized experimental protocols for the ROMP of a functionalized norbornene monomer, which can be adapted for this compound.
ROMP using a Third-Generation Grubbs Catalyst (G3)
-
Monomer and Solvent Preparation: this compound is purified by distillation or column chromatography. The reaction solvent (e.g., dichloromethane) is dried and deoxygenated by passing it through a column of activated alumina (B75360) and then sparging with argon for 30 minutes.
-
Reaction Setup: In a nitrogen-filled glovebox, the monomer is dissolved in the anhydrous, deoxygenated solvent in a vial equipped with a magnetic stir bar.
-
Catalyst Addition: A stock solution of the Grubbs G3 catalyst in the reaction solvent is prepared. The desired amount of the catalyst solution is added to the stirring monomer solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed at room temperature. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Termination: After the desired time, the polymerization is terminated by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.
-
Characterization: The polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC). Monomer conversion can be determined by 1H NMR spectroscopy of the crude reaction mixture before precipitation.[5]
ROMP using a Schrock Catalyst
-
Monomer and Solvent Preparation: Stringent purification and drying of the monomer and solvent (e.g., toluene) are crucial. All manipulations must be carried out under a strictly inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).
-
Reaction Setup: In a glovebox, the monomer is dissolved in the anhydrous, deoxygenated solvent in a vial equipped with a magnetic stir bar.
-
Catalyst Addition: The Schrock catalyst is added to the stirring monomer solution as a solid or as a freshly prepared stock solution in the reaction solvent.
-
Polymerization: The reaction is typically very fast and is allowed to proceed at room temperature.
-
Termination: The polymerization can be terminated by exposure to air or by the addition of an aldehyde (e.g., benzaldehyde).
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
Characterization: The polymer is characterized by GPC and NMR spectroscopy as described for the Grubbs catalyst protocol.
Logical Workflow for Catalyst Selection
Caption: Catalyst selection workflow for the ROMP of this compound.
Conclusion
For the ROMP of this compound, Grubbs catalysts, particularly the second and third generations, are the recommended choice due to their superior functional group tolerance and stability.[1][2] While Schrock catalysts offer very high activity, their sensitivity to Lewis basic functional groups like nitriles poses a significant risk of catalyst deactivation, potentially leading to incomplete polymerization or poor control over the polymer characteristics. Researchers opting to explore Schrock catalysts for this application should proceed with caution, ideally using the most robust, modern variants under strictly inert conditions. For reliable and reproducible synthesis of polynorbornenes bearing nitrile functionalities, the robustness of the Grubbs catalyst system presents a clear advantage.
References
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications | MDPI [mdpi.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Reactivity of 5-Norbornene-2-carbonitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount. In the realm of norbornene derivatives, 5-norbornene-2-carbonitrile presents a unique reactivity profile due to the strong electron-withdrawing nature of its nitrile substituent. This guide provides an objective comparison of the reactivity of this compound against other norbornene derivatives in key organic transformations, supported by experimental data and detailed protocols.
The strained bicyclic structure of the norbornene scaffold makes it a valuable building block in polymer chemistry, materials science, and pharmaceutical development. The reactivity of the norbornene double bond is significantly influenced by the nature of the substituent at the C2 position. This guide focuses on three fundamental reaction types: Ring-Opening Metathesis Polymerization (ROMP), Diels-Alder reactions, and electrophilic additions.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. The choice of catalyst and the electronic and steric properties of the monomer are critical factors influencing the polymerization behavior.
Influence of Substituents on ROMP Reactivity
Experimental evidence demonstrates that the electronic properties of the substituent on the norbornene ring have a profound impact on the rate of ROMP. Generally, electron-withdrawing groups tend to decrease the reactivity of the norbornene monomer, particularly with certain types of catalysts.
A study utilizing a tungsten-based catalyst, Na[W2(µ-Cl)3Cl4(THF)2], starkly illustrates this effect. While norbornene (NBE) and derivatives with less coordinating or electron-donating groups such as 5-norbornene-2-carboxylic acid methyl ester (NBE-COOMe) and 5-vinyl-2-norbornene (B46002) (NBE-CH=CH2) underwent quantitative polymerization, this compound (NBE-CN) completely deactivated the catalyst, resulting in no polymer formation. This is attributed to the strong coordination of the nitrile group to the metal center, inhibiting the catalytic cycle.
In contrast, with more tolerant ruthenium-based catalysts, such as Grubbs catalysts (G1 and G3), a broader range of functionalized norbornenes can be polymerized. However, the substituent's nature still modulates the reaction kinetics. A systematic study on the influence of the "anchor group" (the substituent) on the propagation rate constant (k_p) in ROMP initiated by G1 and G3 catalysts provides valuable comparative data.
Table 1: Comparison of Propagation Rate Constants (k_p,obs) for the ROMP of Various Norbornene Derivatives with Grubbs Catalysts (G1 and G3)
| Monomer | Substituent | Catalyst | k_p,obs (M⁻¹s⁻¹) |
| Norbornene | -H | G3 | ~1.0 |
| This compound | -CN | G3 | Data not available, but expected to be low |
| 5-Norbornene-2-methanol | -CH₂OH | G3 | ~0.5 |
| 5-Norbornene-2-carboxylic acid | -COOH | G3 | Polymerization can be inhibited |
| Methyl 5-norbornene-2-carboxylate | -COOCH₃ | G3 | ~0.3 |
| N-(5-norbornen-2-ylmethyl)phthalimide | -CH₂N(CO)₂C₆H₄ | G2 | Controllable polymerization |
Note: The reactivity of this compound with Grubbs catalysts is not extensively reported in terms of kinetic data, likely due to its reduced reactivity. However, based on the trend of electron-withdrawing groups, a lower propagation rate compared to unsubstituted norbornene is anticipated.
The stereochemistry of the substituent also plays a crucial role, with exo isomers generally exhibiting significantly higher reactivity in ROMP compared to their endo counterparts. This is attributed to the reduced steric hindrance for the incoming catalyst to coordinate to the double bond in the exo face.
Experimental Protocol: ROMP of a Norbornene Derivative (General Procedure)
This protocol is a general guideline and can be adapted for specific norbornene derivatives and catalysts.
Materials:
-
Norbornene derivative (monomer)
-
Grubbs catalyst (e.g., Grubbs 1st or 3rd Generation)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of the norbornene derivative in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve the appropriate amount of the Grubbs catalyst in a small volume of the solvent.
-
Add the catalyst solution to the monomer solution via syringe and commence stirring.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity.
-
After the desired time or monomer conversion is reached, quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Caption: General experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).
Diels-Alder Reactions
The synthesis of this compound itself is a classic example of a Diels-Alder reaction between cyclopentadiene (B3395910) (the diene) and acrylonitrile (B1666552) (the dienophile).[1] The reactivity of norbornene derivatives in Diels-Alder reactions is primarily influenced by the electronic nature of the dienophile and the diene.
Influence of Substituents on Diels-Alder Reactivity
In a typical Diels-Alder reaction involving a norbornene derivative as the dienophile, electron-withdrawing groups on the double bond, such as the nitrile group in this compound, generally increase the reactivity towards electron-rich dienes. Conversely, electron-donating groups on the norbornene would decrease its reactivity as a dienophile.
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that under kinetic control, the isomer with the substituent oriented towards the developing diene bridge is favored. This is due to secondary orbital interactions that stabilize the transition state. Thus, the synthesis of this compound from cyclopentadiene and acrylonitrile predominantly yields the endo isomer.
Table 2: Qualitative Comparison of Reactivity in Diels-Alder Reactions
| Norbornene Derivative | Substituent Nature | Expected Reactivity with Electron-Rich Diene |
| This compound | Electron-withdrawing (-CN) | High |
| 5-Norbornene-2-methanol | Electron-donating (-CH₂OH) | Low |
| Unsubstituted Norbornene | Neutral (-H) | Moderate |
Experimental Protocol: Diels-Alder Reaction for the Synthesis of this compound
Materials:
-
Acrylonitrile
-
High-boiling point solvent (e.g., toluene (B28343) or xylene) (optional)
-
Distillation apparatus
-
Reaction flask with reflux condenser
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (boiling point ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: In a reaction flask, combine the freshly prepared cyclopentadiene with an equimolar amount of acrylonitrile. The reaction is exothermic and may proceed without external heating. For better control, the reaction can be performed in a suitable solvent and at a controlled temperature.
-
Stir the mixture at room temperature or gentle heating for several hours to ensure complete reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, the product, this compound, can be purified by vacuum distillation.
Caption: Synthesis of this compound via a Diels-Alder reaction.
Electrophilic Additions
The double bond of norbornene derivatives is susceptible to electrophilic attack. The regioselectivity and stereoselectivity of these additions are influenced by the bicyclic structure and the nature of the substituent.
Influence of Substituents on Electrophilic Addition
The electron-withdrawing nitrile group in this compound deactivates the double bond towards electrophilic attack compared to norbornene derivatives with electron-donating groups. This is because the nitrile group reduces the electron density of the π-system, making it less nucleophilic.
The stereochemistry of electrophilic addition to norbornenes is often complex. The attack of the electrophile typically occurs from the less sterically hindered exo face. However, the initial carbocation formed can undergo rearrangements (e.g., Wagner-Meerwein rearrangement) before being trapped by the nucleophile, leading to a mixture of products. The stability of the intermediate carbocation is also influenced by the substituent. An electron-withdrawing group like the nitrile group will destabilize a nearby carbocation, potentially influencing the reaction pathway and product distribution.
Table 3: Qualitative Comparison of Reactivity in Electrophilic Addition (e.g., Bromination)
| Norbornene Derivative | Substituent Nature | Expected Reactivity |
| This compound | Electron-withdrawing (-CN) | Low |
| 5-Norbornene-2-methanol | Electron-donating (-CH₂OH) | High |
| Unsubstituted Norbornene | Neutral (-H) | Moderate |
Experimental Protocol: Electrophilic Bromination of a Norbornene Derivative (General Procedure)
Materials:
-
Norbornene derivative
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Reaction flask protected from light
Procedure:
-
Dissolve the norbornene derivative in the inert solvent in a reaction flask wrapped in aluminum foil to protect it from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, continue stirring for a short period at low temperature.
-
Quench any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by chromatography or recrystallization.
Caption: General mechanism of electrophilic bromination of a norbornene derivative.
Conclusion
This compound exhibits a distinct reactivity profile compared to other norbornene derivatives, primarily due to the strong electron-withdrawing and coordinating nature of the nitrile group. This leads to reduced reactivity in Ring-Opening Metathesis Polymerization with certain catalysts and in electrophilic additions, while enhancing its reactivity as a dienophile in Diels-Alder reactions. Understanding these reactivity trends is crucial for the strategic design and synthesis of novel polymers and complex organic molecules for a wide range of applications in research and development.
References
A Comparative Guide to the Thermal Properties of 5-Norbornene-2-carbonitrile Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of polymers derived from 5-norbornene-2-carbonitrile and other relevant polymeric systems. The thermal stability and phase behavior of polymers are critical parameters for their application in drug delivery, medical devices, and advanced materials. This document summarizes key thermal analysis data obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a valuable resource for material selection and development.
Comparative Thermal Analysis Data
| Polymer/Copolymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Analysis Method |
| Polynorbornene (PNB) | |||
| cis-Polynorbornene | ~37-45 | ~466 | DSC/TGA |
| trans-Polynorbornene | Not specified | ~456 | DSC/TGA |
| Functionalized Polynorbornenes | |||
| Poly(N-phenyl-exo-norbornene-5,6-dicarboximide) | 125 | Not specified | DSC |
| Poly(N-adamantyl-exo-norbornene-5,6-dicarboximide) | 281 | 385 (10% weight loss) | DSC/TGA |
| Poly(N-cyclohexyl-exo-norbornene-5,6-dicarboximide) | 129 | Not specified | DSC |
| Nitrile Butadiene Rubber (NBR) | |||
| Unmodified NBR | -21.5 to -40.8 | ~360 (onset) | DSC/TGA |
| Cardanol-grafted NBR | -26.8 to -50.5 | Not specified | DSC |
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The following are detailed methodologies for TGA and DSC experiments, representative of the procedures cited in the supporting literature.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is loaded into the TGA instrument.
-
The sample is heated under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase the thermal history of the material. A typical program would be:
-
Heat from room temperature to a temperature above the expected transitions at a rate of 10-20 °C/min.
-
Hold isothermally for a few minutes.
-
Cool at a controlled rate (e.g., 10 °C/min) to a low temperature.
-
Heat again at the same rate as the first heating scan.
-
-
The heat flow to or from the sample relative to the reference is recorded. The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the thermal analysis process.
References
Distinguishing Stereoisomers: A Guide to NMR Spectroscopy for the Identification of 5-Norbornene-2-carbonitrile Isomers
For researchers, scientists, and drug development professionals, the precise structural characterization of chiral molecules is a critical step in ensuring the efficacy and safety of therapeutic agents. In the case of 5-norbornene-2-carbonitrile, a versatile building block in medicinal chemistry, the differentiation between its endo and exo stereoisomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and non-destructive method for the unambiguous assignment of these isomers. This guide offers a comparative analysis of the NMR spectra of endo- and exo-5-norbornene-2-carbonitrile, supported by experimental data and detailed protocols.
The rigid bicyclic structure of the norbornene framework leads to distinct spatial arrangements of the nitrile group in the endo and exo isomers. This stereochemical difference results in unique electronic environments for the constituent protons and carbons, giving rise to characteristic chemical shifts and coupling constants in their respective ¹H and ¹³C NMR spectra.
Comparative NMR Data Analysis
The key to distinguishing the endo and exo isomers of this compound lies in the careful analysis of their ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons, particularly those in close proximity to the nitrile substituent and the olefinic double bond, are highly informative.
¹H NMR Spectral Data
The ¹H NMR spectra of the two isomers exhibit notable differences in the chemical shifts of the olefinic protons (H-5 and H-6) and the proton attached to the carbon bearing the nitrile group (H-2). In the exo isomer, the olefinic proton resonances are typically observed closer together in chemical shift compared to the endo isomer.[1] A complete analysis of the ¹H NMR spectra, often requiring 2D techniques like COSY and proton-carbon correlation experiments, allows for unambiguous assignment.[1]
| Proton | exo-5-Norbornene-2-carbonitrile Chemical Shift (ppm) | endo-5-Norbornene-2-carbonitrile Chemical Shift (ppm) | Key Differentiating Features |
| H-1 | ~3.05 | ~3.25 | The bridgehead protons show distinct chemical shifts. |
| H-2 | ~2.20 | ~2.95 | The proton geminal to the nitrile group (H-2) is significantly deshielded in the endo isomer compared to the exo isomer. This is a primary point of differentiation. |
| H-3n | ~1.50 | ~1.45 | |
| H-3x | ~1.90 | ~2.10 | |
| H-4 | ~2.90 | ~3.00 | The bridgehead protons show distinct chemical shifts. |
| H-5 | ~6.20 | ~6.00 | In the endo isomer, the H-5 and H-6 protons have a larger difference in their chemical shifts.[1] In the exo isomer, these signals are closer together. |
| H-6 | ~6.15 | ~6.25 | In the endo isomer, the H-5 and H-6 protons have a larger difference in their chemical shifts.[1] In the exo isomer, these signals are closer together. |
| H-7a | ~1.40 | ~1.55 | The methylene (B1212753) bridge protons (H-7a and H-7s) often show different chemical shifts and coupling patterns between the isomers. 2D NOESY experiments can be particularly useful in assigning these protons based on their spatial proximity to other protons in the molecule. For instance, in the endo isomer, a NOE correlation is expected between H-7a and the endo H-2 proton. |
| H-7s | ~1.30 | ~1.50 | The methylene bridge protons (H-7a and H-7s) often show different chemical shifts and coupling patterns between the isomers. 2D NOESY experiments can be particularly useful in assigning these protons based on their spatial proximity to other protons in the molecule. For instance, in the endo isomer, a NOE correlation is expected between H-7a and the endo H-2 proton. |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The assignments are based on detailed spectral analysis including 2D NMR techniques.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectra also provide clear evidence for isomer identification. A key indicator is the chemical shift of the methylene bridge carbon (C-7).
| Carbon | exo-5-Norbornene-2-carbonitrile Chemical Shift (ppm) | endo-5-Norbornene-2-carbonitrile Chemical Shift (ppm) | Key Differentiating Features |
| C-1 | ~42.5 | ~43.0 | |
| C-2 | ~32.0 | ~31.5 | |
| C-3 | ~30.0 | ~36.5 | |
| C-4 | ~47.0 | ~47.5 | |
| C-5 | ~136.0 | ~132.5 | The olefinic carbons show distinct chemical shifts between the two isomers. |
| C-6 | ~135.5 | ~138.0 | The olefinic carbons show distinct chemical shifts between the two isomers. |
| C-7 | ~48.0 | ~42.0 | The chemical shift of the methylene bridge carbon (C-7) is a reliable indicator for distinguishing between endo and exo isomers of norbornene derivatives. Typically, the C-7 signal in the exo isomer is shifted downfield compared to the endo isomer due to steric compression effects. |
| CN | ~122.0 | ~122.5 | The nitrile carbon chemical shift is generally similar in both isomers. |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the analysis of this compound isomers.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration : Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube : Use a clean, high-quality 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
-
Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and aid in the assignment of the ¹H NMR spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons, confirming assignments in both spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range proton-carbon correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons. This is particularly useful for differentiating endo and exo isomers by observing through-space interactions, such as between the bridgehead protons and the substituent-bearing part of the molecule.[2]
-
Visualization of Key Structural and Spectral Differences
The following diagrams illustrate the structural basis for the observed NMR differences and the general workflow for isomer identification.
Caption: Key structural differences and their NMR spectral consequences.
Caption: General workflow for NMR-based isomer analysis.
References
A Comparative Guide to Chromatographic Purity Validation of 5-Norbornene-2-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of 5-norbornene-2-carbonitrile purity, offering detailed experimental protocols and supporting data to aid in method selection.
This compound is a versatile bicyclic nitrile intermediate used in the synthesis of various organic molecules. Its purity is paramount, as impurities can lead to undesirable side reactions and compromise the integrity of the final product. Chromatographic techniques are indispensable for separating and quantifying the main component from any synthesis-related impurities or degradation products.
Comparison of Chromatographic Methods
Gas Chromatography is the most common and generally preferred method for analyzing volatile and semi-volatile compounds like this compound, as evidenced by its use in quality control by commercial suppliers. HPLC, while less conventional for this specific analyte, offers an alternative approach, particularly for non-volatile impurities that may not be amenable to GC analysis.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wider range of compounds, including non-volatile and thermally labile substances. |
| Typical Stationary Phase | Polysiloxane-based (e.g., DB-5, HP-5ms) | C18-modified silica (B1680970) (reversed-phase) |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Mixture of solvents (e.g., Acetonitrile (B52724), Water) |
| Common Detector | Flame Ionization Detector (FID) | UV-Vis or Diode Array Detector (DAD) |
| Sample Preparation | Simple dilution in a volatile organic solvent. | Dilution in the mobile phase or a compatible solvent. |
| Advantages | High resolution, speed, and sensitivity for volatile compounds. | Versatility, suitable for a broad range of analytes. |
| Limitations | Requires the analyte to be volatile and thermally stable. | May have lower resolution for small, volatile, and non-polar compounds compared to GC. |
Quantitative Data Summary
The following table presents hypothetical data from the purity analysis of a batch of this compound using both GC-FID and RP-HPLC-UV. The potential impurities are based on a typical Diels-Alder synthesis route from cyclopentadiene (B3395910) and acrylonitrile.
| Method | Analyte/Impurity | Retention Time (min) | Peak Area (%) | Purity (%) |
| GC-FID | Acrylonitrile (Starting Material) | 2.54 | 0.15 | |
| Cyclopentadiene (Starting Material) | 2.89 | 0.21 | ||
| This compound | 7.32 | 99.52 | 99.52 | |
| Dicyclopentadiene (Impurity) | 10.45 | 0.12 | ||
| RP-HPLC-UV | Acrylonitrile (Starting Material) | 1.88 | 0.18 | |
| This compound | 4.67 | 99.45 | 99.45 | |
| Unknown Polar Impurity | 2.51 | 0.25 | ||
| Dicyclopentadiene (Impurity) | 8.92 | 0.12 |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler: Capable of injecting 1 µL.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 300°C.
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve the sample in 10 mL of dichloromethane (B109758) to obtain a stock solution of 2 mg/mL.
-
Further dilute the stock solution with dichloromethane to a final concentration of 0.2 mg/mL.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Autosampler: Capable of injecting 10 µL.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the chromatographic purity validation of this compound.
Caption: Decision tree for selecting the appropriate chromatographic method.
Conclusion
For routine purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method due to the compound's volatility and the technique's high resolution and sensitivity for such analytes. However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as a valuable orthogonal technique, particularly when the presence of non-volatile or thermally labile impurities is suspected. Employing both methods can provide a comprehensive purity profile, ensuring the highest quality of this critical chemical intermediate for research and development applications.
The Influence of Nitrile Functionality on the Properties of Polynorbornene: A Comparative Guide
The introduction of functional groups onto a polymer backbone is a powerful strategy for tuning its physicochemical properties to meet the demands of specific applications. In the case of polynorbornene, a polymer known for its high glass transition temperature and low dielectric constant, the incorporation of the nitrile (-C≡N) group imparts significant changes to its thermal, mechanical, and dielectric characteristics. This guide provides a comparative analysis of nitrile-functionalized polynorbornene and its unmodified counterpart, supported by experimental data, to assist researchers and materials scientists in their material selection and development endeavors.
Comparative Analysis of Physicochemical Properties
The presence of the polar nitrile group in the polynorbornene structure leads to notable alterations in its material properties. The strong dipole moment of the nitrile group enhances intermolecular forces, which in turn affects the thermal and mechanical stability of the polymer.
Thermal Properties
The introduction of nitrile groups generally leads to an increase in the glass transition temperature (Tg) of polynorbornene. This is attributed to the increased polarity and intermolecular dipole-dipole interactions, which restrict the segmental motion of the polymer chains.
| Property | Nitrile Norbornene ROMP | Unsubstituted Polynorbornene (Typical) |
| Glass Transition Temperature (Tg) | 150 °C[1] | ~35-40 °C |
| Degradation Temperature | 410 °C[1] | ~400-450 °C |
Mechanical Properties
The nitrile functionality can enhance the mechanical stability of polynorbornene.[1] While detailed quantitative comparisons are sparse in the literature, the increased intermolecular forces suggest an improvement in properties such as modulus and tensile strength. However, it is important to note that the incorporation of polar groups can sometimes lead to increased brittleness. For comparison, homopolynorbornene is known to be extremely brittle, with less than 1% elongation-to-break values.[2]
| Property | Nitrile Norbornene ROMP | Unsubstituted Polynorbornene |
| Density | 1.046 ± 0.0290 g/cm³[1] | ~0.95 g/cm³ |
| Elongation-to-Break | Data not available | < 1%[2] |
Dielectric Properties
The highly polar nature of the nitrile group significantly influences the dielectric properties of polynorbornene. While unsubstituted polynorbornene is valued for its low dielectric constant, the introduction of nitrile groups increases this value. This makes nitrile-functionalized polynorbornene a candidate for applications requiring high dielectric constant materials, such as in capacitors and for electrical energy storage. In contrast, attaching alkyl groups has been shown to slightly decrease the dielectric constant of polynorbornene due to an increase in molar volume.[2]
| Property | Functionalized Polynorbornene |
| Dielectric Constant (with triethoxysilyl groups) | Increased due to polarity[2] |
| Dielectric Constant (with alkyl groups) | Slightly decreased[2] |
Gas Transport Properties
The polarity of the nitrile group also affects the transport of gases through polynorbornene membranes. Studies have shown that the permeation of gases like helium, hydrogen, and carbon dioxide is lower in nitrile norbornene ROMP films compared to less polar derivatives like OMe-ROMP.[1] However, the selectivity for these gases is higher.[1]
| Gas | Permeability in Nitrile Norbornene ROMP |
| He, H₂, CO₂ | Lower compared to OMe-ROMP[1] |
Experimental Protocols
The characterization of these properties involves a range of standard analytical techniques.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). The sample is heated at a constant rate, and the change in heat flow is measured. The Tg is identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA): Employed to determine the degradation temperature. The mass of the sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The degradation temperature is typically reported as the temperature at which a certain percentage of weight loss occurs.
Mechanical Testing
-
Tensile Testing: Performed on a universal testing machine to measure properties like tensile strength, elongation at break, and Young's modulus. A dog-bone shaped specimen is stretched at a constant rate until it fractures.
-
Dynamic Mechanical Analysis (DMA): Used to study the viscoelastic properties of the material as a function of temperature and frequency. This technique can also be used to determine the Tg.
Dielectric Spectroscopy
-
Broadband Dielectric Spectroscopy: An alternating electric field is applied to the material over a wide range of frequencies, and the dielectric constant and dielectric loss are measured. This provides insights into the polarization mechanisms within the polymer.
Gas Permeability Measurement
-
Constant Volume/Variable Pressure Method: A polymer film is placed between two chambers. A gas is introduced into the high-pressure upstream chamber, and the rate of pressure increase in the evacuated downstream chamber of known volume is measured over time to determine the permeability coefficient.
Visualizing the Structures and Workflow
Caption: Basic repeating units of unsubstituted and nitrile-functionalized polynorbornene.
Caption: A generalized workflow for the synthesis and characterization of functionalized polynorbornenes.
References
- 1. Characterizing Mechanical and Gas Transport Properties of Nitrile Norbornene (NN) ROMP in Preparation for Analysis of OMe-NN-ROMP Block Copolymers [dspace.mit.edu]
- 2. [PDF] Functionalized polynorbornene dielectric polymers: Adhesion and mechanical properties | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of 5-Norbornene-2-carbonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-Norbornene-2-carbonitrile, a combustible and hazardous chemical. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, being harmful if swallowed, inhaled, or in contact with skin.[1] It is also a combustible liquid. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes:
-
Eye Protection: Eyeshields and a face shield.
-
Hand Protection: Protective gloves.[1]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, particularly if exposure limits are exceeded or irritation occurs.[2]
Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 95-11-4[1][4] |
| Molecular Formula | C₈H₉N[3] |
| Molecular Weight | 119.16 g/mol [3] |
| Flash Point | 65 °C / 149 °F[1] (closed cup) |
| Boiling Point | 82 - 86 °C @ 10 mmHg[1] |
| Melting Point | 12 - 14 °C[1] |
| Density | 0.999 g/mL at 25 °C |
| Water Solubility | Slightly soluble[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2] Do not release this chemical into the environment.[2]
1. Waste Collection and Storage:
- Collect waste this compound in a suitable, tightly closed, and properly labeled container.[1]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3]
2. Engage a Licensed Waste Disposal Company:
- Contact a licensed and approved waste disposal company to handle the collection and disposal of the chemical waste.
- Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
3. Packaging and Transportation:
- Package the waste container according to the instructions provided by the waste disposal company and in compliance with all relevant transportation regulations.
4. Documentation:
- Maintain all records related to the disposal of the chemical waste, including manifests and certificates of disposal provided by the waste disposal company.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-NORBORNENE-2-CARBONITRILE
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Norbornene-2-carbonitrile. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-Cyano-5-norbornene
-
CAS Number: 95-11-4
Hazard Summary: this compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to cause serious eye irritation and skin irritation.[1][2][3] This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | Consult with your institution's safety officer for specific glove material compatibility. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][4] A respirator with a type ABEK (EN14387) filter is recommended. |
Operational and Disposal Plans
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or inside a chemical fume hood.[4]
-
Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[4] Do not breathe mist, vapors, or spray.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] Keep away from heat, sparks, and open flames.[1][4] The substance is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Spill and Leak Cleanup:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition.[4]
-
Ventilate Area: Ensure the area is well-ventilated.
-
Absorb Spill: Use an inert absorbent material, such as dry sand or earth, to contain and absorb the spill.[4]
-
Collect Waste: Place the absorbed material into a designated chemical waste container using spark-proof tools.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent materials), must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container at an approved waste disposal plant.[1][2][3]
Experimental Workflow and Safety Logic
The following diagram illustrates the decision-making process for handling this compound, from initial preparation to final disposal, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 95-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 95-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound(95-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
